N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride
Beschreibung
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Eigenschaften
Molekularformel |
C11H17ClN2O |
|---|---|
Molekulargewicht |
228.72 g/mol |
IUPAC-Name |
N-(4-aminophenyl)-2,2-dimethylpropanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-11(2,3)10(14)13-9-6-4-8(12)5-7-9;/h4-7H,12H2,1-3H3,(H,13,14);1H |
InChI-Schlüssel |
FGWJBIJHJMQODS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)N.Cl |
Herkunft des Produkts |
United States |
Strategic Utility of N-(4-aminophenyl)-2,2-dimethylpropanamide Hydrochloride in Medicinal Chemistry
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary & Core Identity
In the landscape of rational drug design, the strategic protection of functional groups and the modulation of metabolic stability are paramount. N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride (CAS Registry Number: 170831-48-8 )[1] serves as a highly specialized, bifunctional building block. Comprising a central phenyl ring substituted with a primary amine (as a hydrochloride salt) and a sterically demanding pivalamide (2,2-dimethylpropanamide) moiety, this compound is engineered for precision synthesis.
While its free base counterpart (CAS: 104478-93-5)[2] is also commercially available, the hydrochloride salt is predominantly favored in rigorous drug discovery workflows due to its superior oxidative stability and extended shelf life[3].
Quantitative Physicochemical Profile
The following table summarizes the critical physicochemical data essential for stoichiometric calculations and analytical validation[4],[3]:
| Property | Specification |
| Chemical Name | N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride |
| CAS Registry Number (Salt) | 170831-48-8 |
| CAS Registry Number (Free Base) | 104478-93-5 |
| Molecular Formula (Salt) | C₁₁H₁₇ClN₂O |
| Molecular Weight (Salt) | 228.72 g/mol |
| Molecular Weight (Free Base) | 192.26 g/mol |
| InChI Key (Salt) | FGWJBIJHJMQODS-UHFFFAOYSA-N |
| Physical Form | Off-white to pale powder |
Mechanistic Insights: The Causality of the Pivaloyl Group
As a Senior Application Scientist, it is crucial to understand why the pivaloyl group is selected over simpler acyl groups (like acetyl or propionyl).
Metabolic Shielding: Rapid metabolic clearance via hepatic amidases or cytochrome P450 enzymes severely limits the bioavailability of many amide-containing drugs. The tert-butyl moiety of the pivaloyl group provides immense steric bulk. This bulk physically occludes the amide carbonyl carbon from the catalytic active sites of hydrolytic enzymes. By integrating CAS 170831-48-8 into a pharmacophore, researchers effectively "lock" that vector of the molecule, drastically increasing the plasma half-life.
Steric shielding logic of the pivaloyl group preventing enzymatic hydrolysis.
Kinase Inhibitor Design: In targeted oncology, anilines are frequently used to bind the hinge region of kinases. The pivalamide group can be oriented to project outward into the solvent-exposed region or a specific hydrophobic pocket, locking the compound in a bioactive conformation while the newly coupled moiety interacts with the hinge.
Mechanism of action for pivalamide-derived kinase inhibitors.
Experimental Protocol: Chemoselective Amidation
To leverage this building block, one must efficiently couple the primary amine. The following protocol outlines a self-validating system for the chemoselective amide coupling of CAS 170831-48-8 with a target carboxylic acid.
Reagent Selection & Causality
-
CAS 170831-48-8 (1.0 eq): The HCl salt prevents premature aniline oxidation[5].
-
Target Carboxylic Acid (1.1 eq): Slight excess ensures complete consumption of the aniline.
-
HATU (1.2 eq): Chosen over EDC/HOBt because HATU generates a highly reactive HOAt ester, which is critical for driving the reaction forward when dealing with anilines that may have reduced nucleophilicity due to the para-amide electron-withdrawing effect.
-
DIPEA (3.0 eq): A non-nucleophilic base. Causality: 1.0 eq is required to neutralize the HCl salt of the aniline, 1.0 eq acts as a proton sink for the coupling, and 1.0 eq provides a necessary basic excess.
-
Anhydrous DMF (0.1 M): Solubilizes all components and prevents competitive hydrolysis of the active ester.
Step-by-Step Methodology
-
Pre-Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Stir for 10 minutes at room temperature.
-
Validation Check: The solution should turn pale yellow, indicating the formation of the active HOAt ester.
-
-
Amine Introduction & Free-Basing: Add CAS 170831-48-8 to the reaction vessel in one portion. Immediately follow with the dropwise addition of DIPEA.
-
Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours.
-
Self-Validation: Monitor the reaction via LC-MS. The protocol is considered successful when the m/z 193 [M+H]⁺ peak (corresponding to the free base of the aniline) disappears, and the target product mass emerges.
-
-
Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt byproducts), and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Synthetic workflow for chemoselective amidation of CAS 170831-48-8.
Conclusion
N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride (CAS 170831-48-8) is far more than a simple aniline derivative; it is a strategic tool for imparting metabolic stability and conformational rigidity into novel therapeutics. By understanding the causality behind its structural features and employing robust, self-validating synthetic protocols, drug development professionals can accelerate the discovery of highly stable, targeted inhibitors.
References
-
Sigma-Aldrich. "N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride | 170831-48-8". MilliporeSigma. [1]
-
Echemi. "N-(4-aminophenyl)-2,2-dimethylpropanamide - Echemi". Echemi Chemical Database. [2]
-
BLD Pharm. "24109-06-6 | N-(4-Bromophenyl)pivalamide | BLD Pharm". BLD Pharm Database. [5]
-
Chemsrc. "N-(4-aminophenyl)-2,2-dimethylpropanamide". Chemsrc Chemical Dictionary. [4]
Sources
- 1. N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride | 170831-48-8 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride | 170831-48-8 [sigmaaldrich.com]
- 4. N-(4-aminophenyl)-2,2-dimethylpropanamide Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. 24109-06-6|N-(4-Bromophenyl)pivalamide|BLD Pharm [bldpharm.com]
Structural Elucidation of N-(4-aminophenyl)-2,2-dimethylpropanamide Hydrochloride: A Comprehensive NMR Guide
Executive Summary
The structural elucidation of pharmaceutical intermediates demands a rigorous, first-principles approach to analytical chemistry. N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride (often referred to as pivaloyl-p-phenylenediamine hydrochloride) is a critical anilide scaffold utilized in drug discovery. The incorporation of the sterically bulky pivaloyl group is a strategic design choice intended to enhance metabolic stability by hindering enzymatic degradation [1].
However, the analytical characterization of this molecule is complicated by its dual functional nature: a neutral, sterically hindered amide and a highly polar, protonated primary amine. As a Senior Application Scientist, I approach the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound not merely as a routine assay, but as a self-validating system of logical deductions. Every chemical shift, multiplicity, and coupling constant is a direct physical manifestation of the molecule's electronic topography.
Mechanistic Causality in Spectral Interpretation
To accurately assign the 1 H and 13 C NMR spectra, we must first establish the causality behind the chemical shifts. The molecule's electronic environment is governed by competing inductive (-I, +I) and mesomeric (+M) effects.
-
The Pivaloyl Group: The tert-butyl moiety is highly sterically hindered and acts as a strong inductive electron donor (+I). This results in a highly shielded environment for the nine equivalent methyl protons, which resonate as a sharp, highly integrated singlet.
-
The Aromatic Core (AA'BB' System): The aromatic region is defined by the opposing electronic effects of the para-substituents. The amide linkage (-NHCOtBu) is moderately electron-withdrawing via induction but electron-donating via resonance (+M). Conversely, the protonation of the para-amine to form the ammonium salt (-NH 3+ Cl − ) fundamentally alters its electronic nature. While a free amine is a strong +M donor, the protonated form sequesters the lone pair, transforming the group into a powerful inductive electron-withdrawing group (-I). This drastically deshields the protons ortho to the ammonium group, pushing them downfield, resulting in a classic AA'BB' pseudo-doublet pattern [2].
-
Exchangeable Protons & Solvent Selection: The hydrochloride salt mandates a highly polar, aprotic solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is chosen deliberately. Unlike protic solvents (e.g., D 2 O or CD 3 OD), DMSO-d6 prevents the rapid chemical exchange of the amide (-NH-) and ammonium (-NH 3+ ) protons with the solvent. Observing these protons is critical; the presence of a broad 3H integration for the -NH 3+ group acts as an internal validation that the compound is indeed the hydrochloride salt and not the free base.
Fig 1: Electronic effects governing the aromatic chemical shifts in the NMR spectrum.
Experimental Methodology: A Self-Validating Protocol
A protocol is only as reliable as its internal controls. The following step-by-step methodology ensures high-resolution data acquisition while validating sample integrity [3].
Step 1: Sample Preparation
-
Accurately weigh 15 mg of the compound for 1 H NMR (or 50 mg for 13 C NMR) into a clean glass vial.
-
Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. The salt form ensures rapid dissolution.
-
Vortex the mixture until complete homogenization is achieved.
-
Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Critical Control: Ensure a solvent column height of exactly 4.5 to 5.0 cm to optimize magnetic field homogeneity and prevent shimming artifacts.
Step 2: Spectrometer Configuration & Tuning
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Establish the deuterium lock using the DMSO-d6 signal to prevent field drift during acquisition.
-
Perform automated tuning and matching (ATM) for the 1 H and 13 C nuclei to maximize probe sensitivity.
-
Execute gradient shimming (e.g., TopShim). Validate shim quality by ensuring the TMS signal half-height width is < 1.0 Hz.
Step 3: 1 H NMR Acquisition
-
Pulse Sequence: Standard single-pulse sequence (zg30).
-
Spectral Width: 15 ppm (Ensure the window is wide enough to capture the downfield exchangeable protons).
-
Relaxation Delay (D1): Set to 2.0 seconds. Causality: This ensures complete longitudinal relaxation of all protons, enabling accurate, quantitative integration.
-
Scans (NS): 16 to 32.
Step 4: 13 C NMR Acquisition
-
Pulse Sequence: Proton-decoupled 13 C sequence (zgpg30).
-
Spectral Width: 250 ppm.
-
Relaxation Delay (D1): Set to 2.0 seconds.
-
Scans (NS): 1024 to 2048. Causality: The high number of scans is required to achieve an adequate signal-to-noise ratio for the quaternary carbons (C=O, C-ipso), which lack the nuclear Overhauser effect (NOE) enhancement of protonated carbons.
Step 5: Data Processing
-
Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).
-
Perform manual zero-order and first-order phase correction.
-
Apply a polynomial baseline correction.
-
Calibrate the chemical shift axis by setting the TMS singlet to 0.00 ppm.
Fig 2: Self-validating NMR sample preparation and acquisition workflow.
Quantitative Data Presentation
The tables below summarize the expected chemical shifts based on the structural logic and electronic effects detailed in Section 2.
Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J in Hz) | Assignment | Causal Mechanism |
| 1.24 | Singlet (s) | 9H | - | -C(CH 3 ) 3 | Equivalent methyl protons of the sterically bulky pivaloyl group. |
| 7.35 | Doublet (d) | 2H | 8.8 | Ar-H (ortho to -NH 3+ ) | Deshielded by the strong inductive withdrawal (-I) of the ammonium salt. |
| 7.65 | Doublet (d) | 2H | 8.8 | Ar-H (ortho to -NHCO) | Deshielded by the amide carbonyl; part of the AA'BB' system. |
| 9.50 | Singlet (s) | 1H | - | -NH-CO- | Amide proton; highly deshielded due to adjacent carbonyl and aromatic ring. |
| 10.20 | Broad Singlet (br s) | 3H | - | -NH 3+ | Ammonium protons; broad due to quadrupolar relaxation of nitrogen and chemical exchange. |
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d6)
| Chemical Shift (ppm) | Carbon Type | Assignment | Causal Mechanism |
| 27.5 | Primary (CH 3 ) | -C(CH 3 ) 3 | Three equivalent methyl carbons; shielded aliphatic environment. |
| 39.2 | Quaternary (C) | -C(CH 3 ) 3 | Sterically hindered quaternary carbon of the pivaloyl group. |
| 120.5 | Tertiary (CH) | Ar-C (ortho to -NHCO) | Aromatic carbons influenced by the mesomeric effect of the amide. |
| 123.5 | Tertiary (CH) | Ar-C (ortho to -NH 3+ ) | Deshielded relative to the free base due to the loss of amine lone pair donation. |
| 126.5 | Quaternary (C) | Ar-C (ipso to -NH 3+ ) | Ipso carbon directly attached to the strongly electron-withdrawing ammonium group. |
| 138.5 | Quaternary (C) | Ar-C (ipso to -NHCO) | Ipso carbon attached to the amide nitrogen. |
| 176.5 | Quaternary (C) | -C=O | Highly deshielded carbonyl carbon of the pivalamide moiety. |
References
-
Title: Copper-Mediated Amidation of Heterocyclic and Aromatic C-H Bonds Source: Semantic Scholar URL: [Link]
Structural Elucidation of N-(4-aminophenyl)-2,2-dimethylpropanamide Hydrochloride: A Comprehensive Crystallographic Guide
Executive Summary & Chemical Context
N-(4-aminophenyl)-2,2-dimethylpropanamide (often referred to as pivaloyl-p-phenylenediamine) is a highly versatile intermediate in medicinal chemistry, frequently utilized to synthesize libraries of biologically active therapeutics [1]. When isolated as a hydrochloride salt, the molecule presents a fascinating supramolecular landscape. The juxtaposition of a sterically demanding, hydrophobic tert-butyl group against a highly polar, charge-assisted anilinium chloride domain creates competing intermolecular forces that dictate its solid-state behavior.
This technical whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) analysis of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride. By detailing the causality behind crystallization strategies and diffraction protocols, this guide serves as a self-validating framework for researchers conducting structural characterization of bulky anilide salts.
Supramolecular Architecture & Crystallographic Features
Understanding the structural drivers of this molecule is prerequisite to designing an effective crystallization protocol. The crystal packing is governed by two distinct structural motifs:
-
Steric Conformation of the Pivalamide Core : The amide plane (N–C=O) does not lie coplanar with the aromatic ring. To relieve steric clash between the bulky tert-butyl group and the ortho-hydrogens of the phenyl ring, the amide plane typically twists by an angle of 30° to 35° [2].
-
Dual Hydrogen-Bonding Networks :
-
The Amide Motif : The neutral amide group acts as both a hydrogen bond donor and acceptor, forming robust intermolecular N–H···O=C interactions. These typically propagate as infinite one-dimensional chains along a specific crystallographic axis [2].
-
The Anilinium Hydrochloride Motif : The protonated primary amine (-NH₃⁺) forms strong, charge-assisted N⁺–H···Cl⁻ interactions. Because the anilinium group possesses three proton donors and the chloride anion can accept multiple hydrogen bonds, this region drives the formation of complex 2D sheets or 3D ionic networks, sometimes even forming discrete hydrogen-bonded cubanes as seen in related sterically hindered aniline hydrochlorides [3] [4].
-
Fig 1. Logical relationship of dual hydrogen-bonding motifs driving the global crystal packing.
Experimental Protocol: Crystallization and SCXRD Analysis
The following methodology is designed as a self-validating system. Each step incorporates specific environmental controls to mitigate the inherent crystallographic challenges of this molecule—namely, the rapid precipitation of the salt and the thermal disorder of the tert-butyl group.
Phase I: Controlled Crystallization via Vapor Diffusion
-
Causality : Direct solvent evaporation of hydrochloride salts often leads to rapid supersaturation, yielding twinned crystals or microcrystalline powders. Vapor diffusion allows for a gradual decrease in the dielectric constant of the medium, promoting slow, ordered nucleation.
-
Step 1: Primary Solvation : Dissolve 20 mg of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride in 1.5 mL of HPLC-grade Methanol in a 4 mL inner glass vial. Rationale: Methanol effectively solvates both the polar ionic domain and the hydrophobic pivaloyl group.
-
Step 2: Antisolvent Setup : Place the un-capped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of Diethyl Ether (antisolvent).
-
Step 3: Diffusion : Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at 20 °C for 3 to 7 days until block-shaped, translucent single crystals form.
Phase II: SCXRD Data Collection
-
Step 4: Crystal Harvesting & Cryoprotection : Submerge the selected crystal in Paratone-N oil. Causality: The oil displaces surface solvent, preventing the crystal lattice from cracking due to solvent loss or ice formation during flash-cooling. Mount the crystal on a polyimide cryoloop.
-
Step 5: Flash-Cooling : Immediately transfer the loop to the diffractometer and flash-cool to 100 K using a nitrogen cold stream. Causality: The tert-butyl group is highly susceptible to rotational thermal disorder. Cooling to 100 K "freezes" this motion, reducing atomic displacement parameters (ADPs) and preventing the smearing of electron density.
-
Step 6: Diffraction : Collect data using Mo Kα radiation (λ = 0.71073 Å) equipped with a CCD or CMOS area detector. Execute a strategy of ω and φ scans to ensure >99% completeness of the asymmetric unit.
Phase III: Structure Solution and Refinement
-
Step 7: Integration & Absorption Correction : Integrate frames using standard reduction software (e.g., APEX/SAINT) and apply a multi-scan absorption correction (e.g., SADABS).
-
Step 8: Phasing & Refinement : Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F² (SHELXL).
-
Step 9: Hydrogen Treatment : Locate the critical amine (-NH₃⁺) and amide (-NH) hydrogen atoms in the difference Fourier map. Refine their coordinates freely to accurately validate the hydrogen-bonding geometry. Place carbon-bound hydrogens in calculated riding positions.
Fig 2. Step-by-step SCXRD experimental workflow from crystallization to structural validation.
Quantitative Data Presentation & Validation Metrics
A successfully refined crystal structure of this compound must meet strict crystallographic validation criteria. Table 1 summarizes the expected parameters and self-validating metrics indicative of a high-quality model.
Table 1: Expected Crystallographic Parameters & Validation Metrics
| Parameter / Metric | Expected Value / Range | Crystallographic Significance |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetric organic salts packing efficiently. |
| Space Group | P2₁/c or P-1 | Centrosymmetric packing expected as the molecule is achiral. |
| Data Collection Temp. | 100(2) K | Critical to minimize tert-butyl rotational disorder. |
| Amide Torsion Angle | 30° – 35° | Confirms steric relief between the bulky pivaloyl and aryl protons. |
| N–H···O Distance | ~2.80 – 2.95 Å | Validates the presence of the strong 1D amide hydrogen-bond chain. |
| N⁺–H···Cl⁻ Distance | ~3.05 – 3.25 Å | Validates the charge-assisted ionic network stabilizing the lattice. |
| R1 (Final R-factor) | < 0.05 (5%) | Indicates excellent agreement between the model and raw diffraction data. |
| Goodness-of-Fit (GooF) | ~0.95 – 1.05 | Confirms that the applied weighting scheme in SHELXL is appropriate. |
| Max Residual Peak | < 0.5 e/ų | Ensures no unmodeled solvent or severe disorder remains in the lattice. |
References
-
Gowda, B. T., et al. "N-(4-Methoxyphenyl)pivalamide." Acta Crystallographica Section E: Structure Reports Online, 2010. URL:[Link]
-
Bond, A. D., & Doyle, E. L. "Hydrogen-bonded cubanes in the crystal structure of 2,6-di(Pri)aniline hydrochloride and their inorganic analogues." Chemical Communications, 2003. URL:[Link]
-
Chenon, B., & Sandorfy, C. "Hydrogen Bonding in the Amine Hydrohalides: I. General Aspects." Canadian Journal of Chemistry, 1958. URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-(4-Methoxyphenyl)pivalamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen-bonded cubanes in the crystal structure of 2,6-di(Pri)aniline hydrochloride and their inorganic analogues [M2+(2,6-di(Pri)C6H5N2−)]4 (M = Sn, Pb) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
safety data sheet SDS for N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride
An In-Depth Technical Guide to the Safe Handling of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride
This guide provides a comprehensive overview of the safety, handling, and emergency protocols for N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride, CAS Number 58635-36-8. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. This document moves beyond a standard Safety Data Sheet (SDS) to provide deeper insights into the causality behind safety recommendations, ensuring a proactive and informed approach to laboratory safety.
Compound Identification and Chemical Properties
N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride is a chemical intermediate. A clear understanding of its fundamental properties is the first step in safe handling.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇ClN₂O | Santa Cruz Biotechnology, Inc. |
| Molecular Weight | 228.72 g/mol | Santa Cruz Biotechnology, Inc. |
| Appearance | Solid | BLD Pharmatech Ltd. |
| Melting Point | >226 °C (decomposes) | BLD Pharmatech Ltd. |
These properties indicate that the compound is a stable solid at room temperature, which simplifies handling by reducing the risk of vapor inhalation compared to volatile liquids. However, its solid form necessitates careful handling to avoid dust generation.
Hazard Identification and Risk Assessment
This compound is classified as hazardous. The following is a summary of its classifications under the Globally Harmonized System (GHS).
Table 2: GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system. These effects are acute and localized, meaning they occur shortly after exposure to the specific area of contact. The hydrochloride salt form can contribute to its irritant properties.
Logical Flow for Hazard Mitigation
The following diagram illustrates the logical workflow from hazard identification to the implementation of control measures in a laboratory setting.
Caption: Workflow from SDS review to safe experimental execution.
Exposure Controls and Personal Protection
Based on the identified hazards, a multi-layered approach to exposure control is mandatory.
Engineering Controls
The first line of defense is to handle the compound in a controlled environment to minimize airborne concentrations.
-
Fume Hood: All weighing and solution preparation activities must be conducted inside a certified chemical fume hood. This engineering control captures dust and prevents it from entering the laboratory atmosphere and the user's breathing zone.
Personal Protective Equipment (PPE)
Where engineering controls cannot eliminate all risks, PPE is required.
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Safety glasses with side-shields or goggles | ANSI Z87.1 | Protects against splashes and airborne particles causing serious eye irritation. |
| Hands | Nitrile rubber gloves | EN 374 | Provides a chemical-resistant barrier to prevent skin irritation. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. | |
| Respiratory | NIOSH-approved respirator (if dust is generated) | Required if engineering controls are insufficient to control airborne dust. |
Safe Handling and Experimental Protocols
Adherence to standardized protocols is critical for preventing exposure.
Protocol 1: Weighing Solid Compound
-
Preparation: Don appropriate PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood is operational.
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Transfer: Carefully use a spatula to transfer the solid N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride from the stock bottle to the weigh boat. Avoid any actions that could generate dust, such as dropping the solid from a height.
-
Closure: Securely cap the stock bottle immediately after use.
-
Cleanup: Gently wipe the spatula and any minor dust particles on the balance with a damp cloth or paper towel to prevent them from becoming airborne. Dispose of the cleaning material as hazardous waste.
Protocol 2: Spill Response for a Small Quantity ( < 1 gram )
The following decision tree outlines the immediate steps to take in the event of a small laboratory spill.
Caption: Decision workflow for small-scale laboratory spill response.
First-Aid Measures
Immediate and appropriate first aid is crucial in mitigating the effects of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Stability and Reactivity
Understanding the chemical stability of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride is key to safe storage and handling.
-
Stability: The compound is stable under recommended storage conditions.
-
Incompatible Materials: It should be kept away from strong oxidizing agents, which could lead to a vigorous, exothermic reaction.
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas. This is why it is critical to avoid exposing the compound to high temperatures or fire.
Disposal Considerations
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, paper towels, and weigh boats should be placed in a clearly labeled, sealed container for hazardous waste.
-
Chemical Waste: Unused solid compound or solutions must be disposed of through an approved hazardous waste program. Do not dispose of this chemical down the drain.
References
Thermodynamic and Kinetic Stability Profile of N-(4-aminophenyl)-2,2-dimethylpropanamide Hydrochloride
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The thermodynamic and kinetic evaluation of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride (CAS 104478-93-5) requires a nuanced understanding of its dual-functional architecture. As a Senior Application Scientist, I approach this molecule not as a static entity, but as a dynamic system governed by competing thermodynamic degradation pathways. This guide deconstructs the causality behind its stability profile, detailing the steric shielding of its pivalamide moiety against hydrolysis, the oxidative vulnerabilities of its para-phenylenediamine core, and the critical stabilizing role of its hydrochloride salt formulation.
Furthermore, this whitepaper establishes field-proven, self-validating experimental protocols to accurately map the activation energies ( Ea ) and thermodynamic spontaneity ( ΔG ) of its degradation mechanisms.
Molecular Architecture: The Causality of Stability
The molecule presents a fascinating dichotomy of chemical stability, dictated by two distinct functional groups situated para to each other on an aromatic ring.
The Pivalamide Shield (Kinetic Trapping)
The N-phenylpivalamide moiety is defined by its tert-butyl group. In our experience, pivalamides exhibit exceptional resistance to hydrolysis compared to standard acetamides (1)[1]. The causality here is purely steric: the massive spatial volume of the tert-butyl group physically obstructs the Bürgi-Dunitz trajectory ( 107∘ ) required for nucleophilic attack by water or hydroxide ions at the carbonyl carbon. This steric blockade drastically raises the activation energy ( Ea ) for the formation of the tetrahedral intermediate, rendering the amide bond kinetically trapped even under aggressive aqueous conditions (2)[2].
The Free Amine Vulnerability (Thermodynamic Spontaneity)
Conversely, the free primary aromatic amine makes the molecule a p-phenylenediamine derivative. Free aromatic amines are highly unstable to light, heat, and oxygen; they undergo spontaneous autoxidation ( ΔG<0 ) to form colored quinoneimines and complex polymerized dark products (3)[3]. The electron-rich nature of the para-substituted aniline facilitates rapid single-electron transfer (SET) to molecular oxygen, a process heavily utilized in oxidative dye chemistry but detrimental to API stability (4)[4].
The Role of the Hydrochloride Salt
To mitigate this oxidative degradation, the compound is synthesized as a hydrochloride salt (5)[5]. Protonation of the amine to an ammonium cation ( −NH3+ ) lowers the Highest Occupied Molecular Orbital (HOMO) energy level. This electronic shift removes the nitrogen's nucleophilicity and significantly increases the oxidation potential. As long as the microenvironmental pH remains below the amine's pKa , the molecule is thermodynamically protected from autoxidation.
Fig 1. Divergent thermodynamic degradation pathways of the API.
Quantitative Stability Metrics
To properly design formulation and storage parameters, we must quantify the thermodynamic and kinetic boundaries of the molecule. Table 1 summarizes the comparative stability metrics based on the structural behavior of pivalamides and p-phenylenediamine derivatives.
Table 1: Thermodynamic & Kinetic Parameters of Degradation Pathways
| Degradation Pathway | Environmental Trigger | Kinetic Barrier ( Ea ) | Thermodynamic Spontaneity ( ΔG ) | Primary Degradant |
| Hydrolysis (Amide) | Extreme pH (>12 or <2) + Heat | Very High (>100 kJ/mol) | Non-spontaneous at neutral pH | Pivalic acid, p-phenylenediamine |
| Oxidation (Salt) | O2 , Light, pH < pKa | High (~85 kJ/mol) | Kinetically hindered | Trace N-oxides |
| Oxidation (Free Base) | O2 , Light, pH > pKa | Low (<40 kJ/mol) | Highly Spontaneous ( ΔG≪0 ) | Quinone diimines, Polymers |
Solid-State Stability and Hygroscopicity
While the hydrochloride salt provides excellent chemical stability in solution, it introduces solid-state vulnerabilities. Hydrochloride salts are frequently hygroscopic.
The Causality of Moisture-Induced Degradation: If the crystal lattice scavenges moisture from the environment, water molecules intercalate between the API layers. This water acts as a plasticizer, lowering the glass transition temperature ( Tg ) of any amorphous domains and increasing localized molecular mobility. Increased mobility directly lowers the activation energy ( Ea ) for solid-state degradation, bridging the gap between stable solid-state kinetics and rapid solution-state degradation.
Self-Validating Experimental Protocols
A critical failure point in standard stability testing is the lack of internal validation. If a molecule degrades into insoluble polymers (like the dark quinone polymers typical of p-phenylenediamines), standard HPLC assays will show a drop in API concentration without a corresponding appearance of degradant peaks, leading to flawed kinetic models. The following protocols are designed as self-validating systems.
Protocol A: Mass-Balanced Forced Degradation (Solution State)
Purpose: To map the pH-rate profile and calculate the Arrhenius activation energy for oxidation and hydrolysis.
-
Sample Preparation: Prepare 1.0 mg/mL solutions of N-(4-aminophenyl)-2,2-dimethylpropanamide HCl in three buffered media: pH 2.0 (HCl/KCl), pH 7.0 (Phosphate), and pH 10.0 (Borate).
-
Thermal Stressing: Aliquot samples into sealed amber ampoules (to prevent photolysis) and incubate at 40°C, 60°C, and 80°C.
-
Oxidative Stressing: For a parallel pH 7.0 set, add 0.3% H2O2 to force quinoneimine formation.
-
HPLC-UV/MS Analysis: At intervals (0, 2, 7, 14 days), quench the reaction and analyze via reverse-phase HPLC (C18 column, gradient Acetonitrile/Water with 0.1% TFA to maintain protonation on-column).
-
Self-Validation (Mass Balance Check): Calculate the total area under the curve (AUC) for the API and all degradant peaks.
-
Logic Gate: If ΣAUCt<0.95×AUCt=0 , polymerization or volatile degradation has occurred. The kinetic model must be adjusted to account for non-eluting species.
-
-
Kinetic Modeling: Plot ln(k) vs. 1/T to derive the activation energy ( Ea ) for each pH condition.
Protocol B: Orthogonal Solid-State Characterization (DVS-DSC)
Purpose: To evaluate the thermodynamic stability of the crystal lattice against moisture and heat.
-
Dynamic Vapor Sorption (DVS): Subject 10 mg of the API to humidity cycling (0% to 90% RH, step size 10% RH) at 25°C.
-
Causality: Analyze the hysteresis loop. A gap between the sorption and desorption isotherms indicates bulk absorption (hydrate formation) rather than surface adsorption.
-
-
Differential Scanning Calorimetry (DSC): Transfer the post-DVS sample to a hermetically sealed aluminum pan.
-
Thermal Ramping: Heat from 20°C to 300°C at 10°C/min under a dry nitrogen purge ( 50 mL/min).
-
Self-Validation: Compare the melting endotherm of the post-DVS sample against a desiccated reference standard. A depression in the melting point ( Tm ) or the appearance of a broad endotherm prior to Tm validates that moisture has compromised the thermodynamic stability of the crystal lattice.
Fig 2. Self-validating experimental workflow for thermodynamic profiling.
References
-
n-(4-aminophenyl)-2,2-dimethylpropanamide - Echemi Source: echemi.com URL:[5]
-
p-Phenylenediamine - CIR Report Data Sheet Source: cir-safety.org URL:[3]
-
Full article: Synthesis and characterization of novel ethyl levulinate coupled N-phenyl-p-phenylenediamine multifunctional additive Source: tandfonline.com URL:[4]
-
CAS 6625-74-7: 2,2-Dimethyl-N-phenylpropanamide - CymitQuimica Source: cymitquimica.com URL:[1]
-
Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis - Benchchem Source: benchchem.com URL:[2]
Sources
N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride as a pharmaceutical building block
Application Note: N-(4-aminophenyl)-2,2-dimethylpropanamide Hydrochloride in Targeted Drug Discovery
Executive Summary
N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride is a highly versatile, mono-protected p-phenylenediamine building block utilized extensively in medicinal chemistry[1]. By masking one aniline nitrogen with a sterically demanding pivaloyl (2,2-dimethylpropanoyl) group, this scaffold provides a dual advantage: it leaves a primary amine available for selective cross-coupling while introducing a structural motif that is highly resistant to enzymatic degradation[2]. This application note details the physicochemical rationale, strategic utility, and validated protocols for incorporating this building block into advanced drug discovery workflows.
Physicochemical Profiling & Causality
Understanding the physical and chemical properties of this building block is critical for optimizing reaction conditions and predicting pharmacokinetic outcomes.
Table 1: Physicochemical Properties & Rationale
| Property | Value (Free Base) | Value / Rationale (HCl Salt) |
| CAS Number | 104478-93-5[1] | N/A (Salt form specific) |
| Molecular Formula | C11H16N2O[1] | C11H17ClN2O |
| Molecular Weight | 192.26 g/mol [1] | ~228.72 g/mol |
| Structural Motif | Pivalanilide | Sterically hindered amide |
| Solubility | Soluble in organic solvents | Enhanced aqueous solubility |
| Oxidative Stability | Prone to air oxidation | Highly stable (protonated amine) |
Causality in Structural Design:
-
The Pivaloyl Advantage: The tert-butyl group adjacent to the amide carbonyl creates severe steric hindrance. In biological systems, this steric bulk physically blocks the active sites of amidases and carboxylesterases, drastically reducing the rate of enzymatic hydrolysis[2]. This is a proven, metabolism-guided strategy to increase the plasma half-life of drug candidates[3].
-
The Hydrochloride Salt: Free anilines are notoriously susceptible to air oxidation, often degrading into colored azo or nitroso impurities over time. Supplying this building block as a hydrochloride salt protonates the primary amine, withdrawing electron density from the ring and rendering it oxidatively stable for long-term benchtop storage.
Strategic Applications in Drug Design
-
Kinase Inhibitor Scaffolds: The p-phenylenediamine core is a privileged motif in Type II kinase inhibitors (e.g., imatinib analogs). The free primary amine can undergo SNAr or Buchwald-Hartwig coupling with heteroaryl halides (like chloropyrimidines) to form the hinge-binding or linker region. Meanwhile, the pivalamide moiety projects into hydrophobic pockets, optimizing Van der Waals interactions and shielding the molecule from metabolic clearance[2].
-
Fragment-Based Drug Discovery (FBDD): The distinct reactivity profile of the free amine allows for the rapid parallel synthesis of asymmetric bis-amides or ureas, making it an ideal starting point for combinatorial library generation[1].
Experimental Protocols
The following protocols have been designed with built-in causal logic to ensure high yield, reproducibility, and self-validation.
Protocol 1: Buchwald-Hartwig Amination (Heteroaryl Coupling)
Objective: Selective cross-coupling of the primary amine to a heteroaryl chloride to generate a kinase inhibitor scaffold.
-
Step 1: Reagent Preparation. In an oven-dried Schlenk flask, add N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride (1.0 eq), the target heteroaryl chloride (1.05 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and Cs2CO3 (3.0 eq).
-
Causality: Cs2CO3 is specifically chosen over stronger bases like NaOtBu. NaOtBu can deprotonate the weakly acidic pivalamide nitrogen, leading to competing side reactions. Furthermore, 3.0 equivalents of Cs2CO3 are used to ensure the in situ neutralization of the hydrochloride salt, eliminating the need for a separate, yield-reducing free-basing step.
-
-
Step 2: Solvent Addition. Evacuate and backfill the flask with Argon (3x). Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration relative to the aniline.
-
Step 3: Reaction. Heat the mixture to 100 °C for 12 hours under vigorous stirring. Monitor via LC-MS to validate the consumption of the starting material.
-
Step 4: Workup. Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate the filtrate in vacuo. Purify via silica gel flash chromatography.
Protocol 2: HATU-Mediated Amide Coupling
Objective: Synthesis of an asymmetric bis-amide for FBDD library generation.
-
Step 1: Activation. In a round-bottom flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature.
-
Causality: DIPEA serves a triple role here: (1) neutralizing the HCl salt of the aniline, (2) deprotonating the carboxylic acid to facilitate reaction with HATU, and (3) maintaining the basic environment required to stabilize the active ester intermediate.
-
-
Step 2: Amine Addition. Add N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride (1.05 eq) to the activated mixture. Stir at room temperature for 4 hours.
-
Step 3: Workup. Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4, filter, and concentrate.
Process & Mechanistic Visualizations
Caption: Synthetic workflow demonstrating divergent functionalization of the free primary amine.
Caption: Pathway illustrating how the pivaloyl group confers metabolic stability via steric shielding.
References
- Title: An In-depth Technical Guide to N-(4-aminophenyl)
- Title: Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1)
- Source: PMC (nih.gov)
Sources
Advanced Amide Coupling Strategies for N-(4-aminophenyl)-2,2-dimethylpropanamide Hydrochloride
Executive Summary & Mechanistic Rationale
N-(4-aminophenyl)-2,2-dimethylpropanamide (CAS 104478-93-5), frequently referred to as 4-amino-N-pivaloylaniline, is a highly valuable building block in pharmaceutical development and medicinal chemistry[1]. However, coupling this molecule with carboxylic acids presents two distinct chemical challenges:
-
Attenuated Nucleophilicity: As an aniline derivative, the lone pair of electrons on the primary amine nitrogen is delocalized into the aromatic π-system. This renders it significantly less nucleophilic than standard aliphatic amines.
-
Salt Neutralization: The hydrochloride salt of this compound requires stoichiometric neutralization (free-basing) in situ to liberate the active nucleophile[2].
Standard peptide coupling conditions (e.g., DCC or EDC alone) often result in sluggish kinetics, poor yields, and the accumulation of unreacted starting materials when applied to electron-deficient or sterically hindered anilines. To overcome this thermodynamic barrier, the reaction requires either highly reactive uronium salts (HATU) or an optimized carbodiimide system supplemented with an acyl transfer agent (EDC/HOBt/DMAP) to drive the reaction forward [3].
Reagent Selection & Quantitative Comparison
The selection of a coupling reagent must balance reactivity, byproduct generation, and scalability. The table below summarizes the quantitative and qualitative data for the most effective systems used with aniline derivatives.
| Coupling Reagent System | Mechanism of Action | Typical Yield | Byproduct Profile | Scalability & Cost |
| HATU / DIPEA | Forms highly reactive HOAt active ester. | >85% | Tetramethylurea, HOAt | Low Scalability / High Cost |
| EDC / HOBt / DMAP | DMAP forms highly reactive acylpyridinium ion. | 70–90% | Water-soluble urea, HOBt | High Scalability / Low Cost |
| T3P / Pyridine | Forms mixed anhydride intermediate. | 75–85% | Water-soluble phosphates | High Scalability / Moderate Cost |
Causality Insight:
-
Why use DMAP with EDC/HOBt? The reaction of an HOBt-active ester with an aniline is exceptionally slow. The addition of 4-dimethylaminopyridine (DMAP) acts as a catalytic acyl transfer agent, generating an acylpyridinium intermediate that is highly susceptible to nucleophilic attack, thereby drastically reducing reaction time and improving yield [3].
-
Why pre-activate with HATU? Highly nucleophilic amines, and even some anilines, can attack the HATU uronium salt directly rather than the activated ester, leading to an unwanted guanidinylation side reaction. Pre-activating the carboxylic acid ensures the amine only encounters the desired HOAt-ester [4].
Reaction Workflow
Fig 1: Logical workflow for the amide coupling of N-(4-aminophenyl)-2,2-dimethylpropanamide HCl.
Step-by-Step Experimental Protocols
Protocol A: High-Efficiency Coupling using HATU / DIPEA
Recommended for sterically hindered, unreactive, or highly valuable carboxylic acids.
-
Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or Acetonitrile to achieve a 0.2 M concentration.
-
Pre-activation (Critical Step): Add HATU (1.2 equiv) followed by N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Stir the mixture at room temperature for exactly 10 minutes. Do not exceed this time to prevent dimerization or degradation of the active ester.
-
Neutralization & Addition: In a separate vial, suspend N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride (1.1 equiv) in a minimum volume of DMF. Add DIPEA (1.5 equiv) to liberate the free base. Add this neutralized aniline solution dropwise to the pre-activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4–12 hours. Monitor conversion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Scalable Coupling using EDC / HOBt / DMAP
Recommended for scale-up synthesis due to the ease of removing water-soluble byproducts.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (0.2 M). Add EDC·HCl (1.5 equiv) and HOBt (1.2 equiv).
-
Catalysis: Add DMAP (0.5 to 1.0 equiv). Stir the mixture for 15 minutes at room temperature to form the highly reactive acylpyridinium intermediate [3].
-
Coupling: Add N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride (1.1 equiv) directly to the flask, followed immediately by Triethylamine (TEA) or DIPEA (2.5 equiv) to neutralize the hydrochloride salt.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.
Analytical Validation & Troubleshooting
A robust protocol must be self-validating. Use the following analytical checkpoints to ensure the integrity of your coupling reaction:
-
TLC Visualization: The starting aniline (N-(4-aminophenyl)-2,2-dimethylpropanamide) contains a primary amine that will stain a distinct purple/brown when treated with Ninhydrin stain and heated. The target amide product lacks a primary amine and will remain unstained (or stain very faintly), allowing for clear visual confirmation of conversion.
-
LC-MS Monitoring: Track the reaction by looking for the disappearance of the aniline mass ( m/z 193.1 for the free base[1]) and the appearance of the [M+H]+ corresponding to the exact mass of the coupled product.
-
Troubleshooting Guanidinylation: If using Protocol A (HATU) and LC-MS reveals a persistent byproduct with a mass shift of +99 Da relative to the starting aniline, this indicates the formation of a tetramethylguanidinium adduct [4].
-
Corrective Action: Ensure strict adherence to the 10-minute pre-activation time. If the issue persists, substitute DIPEA with a less nucleophilic, sterically hindered base such as 2,6-lutidine to suppress the side reaction.
-
References
-
Ghosh, A. K., & Shahabi, D. (2021). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Tetrahedron Letters, 63, 152719. URL:[Link]
-
Paffenholz, E., et al. (2025). "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry. URL:[Link]
Sources
- 1. N-(4-aminophenyl)-2,2-dimethylpropanamide Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. AVE-3085 Price at Chemsrc [chemsrc.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the N-(4-aminophenyl)-2,2-dimethylpropanamide Scaffold
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview and detailed protocols for the strategic use of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride as a core building block in the synthesis of novel kinase inhibitors. We will explore the rationale behind its use, focusing on the synthetic advantages and the influence of its structural features on pharmacokinetic properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of next-generation therapeutics.
Introduction: The Rationale for a Pivotal Building Block
The anilide scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1] Kinase inhibitors, in particular, often feature an aniline or aminophenyl moiety that serves as a crucial "hinge-binding" element, forming key hydrogen bonds within the ATP-binding pocket of the target kinase.[2][3] The specific intermediate, N-(4-aminophenyl)-2,2-dimethylpropanamide, offers two key strategic advantages:
-
A Modifiable Amino Group: The primary amine at the 4-position provides a reactive handle for coupling to various heterocyclic scaffolds known to confer kinase selectivity (e.g., pyrimidines, pyrazoles, thiazoles).[2][4][5] This allows for the systematic exploration of chemical space to optimize target engagement.
-
The Pivaloyl Moiety for Metabolic Stability: The sterically bulky pivaloyl group (a t-butyl group attached to a carbonyl) is a critical feature.[1] It can act as a metabolic shield, sterically hindering the enzymatic degradation (e.g., by amidases) of the adjacent amide bond. This can significantly enhance the metabolic stability and in vivo half-life of the final drug candidate, a crucial aspect of drug design.[1]
This guide will first detail the synthesis of this core building block and then provide an exemplary protocol for its incorporation into a representative kinase inhibitor scaffold via a robust amide coupling reaction.
Synthesis of the Core Intermediate: N-(4-aminophenyl)-2,2-dimethylpropanamide
The preparation of the title compound is efficiently achieved in a two-step sequence starting from commercially available p-nitroaniline. The process involves an initial acylation to form the amide bond, followed by the reduction of the nitro group to the desired primary amine.[1]
Logical Workflow for Synthesis
The overall synthetic strategy is designed for high yield and purity, with straightforward purification steps.
Experimental Protocol 1: Synthesis of N-(4-nitrophenyl)-2,2-dimethylpropanamide (Intermediate)
This protocol details the acylation of p-nitroaniline. The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
Materials:
-
p-Nitroaniline
-
Pivaloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-nitroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the stirred mixture to 0 °C using an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-nitrophenyl)-2,2-dimethylpropanamide.[1]
Experimental Protocol 2: Synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide
This protocol describes the catalytic hydrogenation of the nitro intermediate. Palladium on carbon is a highly efficient and standard catalyst for this transformation.
Materials:
-
N-(4-nitrophenyl)-2,2-dimethylpropanamide (from Protocol 1)
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite® or another filter agent
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve the nitro intermediate (1.0 eq) in ethanol.
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.[1]
-
Evacuate the flask and backfill with hydrogen gas. Maintain a positive hydrogen atmosphere and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet with solvent during filtration.
-
Wash the filter cake thoroughly with the reaction solvent (ethanol).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude N-(4-aminophenyl)-2,2-dimethylpropanamide.[1]
-
If necessary, the product can be further purified by column chromatography or recrystallization. The hydrochloride salt can be prepared by dissolving the free amine in a suitable solvent (e.g., ether or ethyl acetate) and adding a solution of HCl in the same solvent.
Application: Coupling to a Kinase Inhibitor Scaffold
With the core amine in hand, the next step is to couple it to a suitable carboxylic acid-bearing heterocycle to form the final kinase inhibitor. Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[6][7] A variety of coupling reagents are available, each with specific advantages. For this example, we will use a common and effective combination: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). This combination is known to be efficient, suppress side reactions, and minimize racemization if chiral centers are present.[7]
General Workflow for Kinase Inhibitor Synthesis
This workflow illustrates the coupling of the synthesized amine with a generic heterocyclic carboxylic acid, a common strategy for building kinase inhibitors.[3][4]
Experimental Protocol 3: Synthesis of a Representative Kinase Inhibitor
This protocol provides a general procedure for the amide coupling reaction. The choice of the heterocyclic carboxylic acid would be dictated by the target kinase and desired selectivity profile.
Materials:
-
N-(4-aminophenyl)-2,2-dimethylpropanamide (from Protocol 2)
-
A heterocyclic carboxylic acid (e.g., 2-methylnicotinic acid) (1.0 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a dry round-bottom flask, dissolve the heterocyclic carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the N-(4-aminophenyl)-2,2-dimethylpropanamide (1.05 eq) to the mixture, followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight (12-18 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.[8]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.
Data Presentation and Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Purity (HPLC) |
| N-(4-nitrophenyl)-2,2-dimethylpropanamide | C₁₁H₁₄N₂O₃ | 222.24 | >90% | >98% |
| N-(4-aminophenyl)-2,2-dimethylpropanamide | C₁₁H₁₆N₂O | 192.26 | >85% | >98% |
| Representative Kinase Inhibitor | Varies | Varies | 60-80% | >99% |
Standard Characterization Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact mass and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Biological Context: Kinase Signaling and Inhibition
The synthesized compounds are designed to act as ATP-competitive inhibitors. They occupy the ATP-binding site of a target kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signal transduction cascade.[9][10]
Illustrative Kinase Signaling Pathway
The diagram below shows a simplified receptor tyrosine kinase (RTK) signaling pathway. The inhibitor (red star) blocks the kinase domain, preventing the phosphorylation cascade that leads to cellular responses like proliferation and survival.
Conclusion
N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride is a highly valuable and strategically designed building block for the synthesis of kinase inhibitors. Its straightforward, high-yielding synthesis and the inherent metabolic stability conferred by the pivaloyl group make it an attractive starting point for drug discovery campaigns. The protocols detailed herein provide a robust framework for its preparation and subsequent elaboration into potent and selective kinase inhibitors, enabling the rapid generation of compound libraries for biological screening and lead optimization.
References
-
Levin, D. et al. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
Wang, Y. et al. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. PMC. Available at: [Link]
-
Matsumaru, T. et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. HUSCAP. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available at: [Link]
-
Manchanda, P. et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Unciti-Broceta, A. et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
Unciti-Broceta, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available at: [Link]
-
Wang, Y. et al. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available at: [Link]
-
Manchanda, P. et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
improving aqueous solubility of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride
Welcome to the Technical Support Center for N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride .
This compound—a pivaloyl-protected p-phenylenediamine derivative—presents unique physicochemical challenges. While the hydrochloride (HCl) salt form is designed to improve aqueous solubility compared to its free base, researchers frequently encounter precipitation, erratic dissolution rates, and formulation instability. These issues stem from the highly lipophilic nature of the bulky tert-butyl (pivaloyl) group, the pH-dependent ionization of the primary aromatic amine, and the thermodynamic behavior of halogen salts in physiological media.
This guide provides authoritative, mechanistically grounded troubleshooting strategies and validated protocols to ensure reliable experimental outcomes.
Diagnostic Workflow for Solubility Issues
Before altering your experimental design, use the following decision tree to identify the thermodynamic or kinetic root cause of your solubility failure.
Decision tree for troubleshooting N-(4-aminophenyl)-2,2-dimethylpropanamide HCl solubility.
Troubleshooting FAQs
Q1: I prepared a clear stock solution in water, but the compound precipitates immediately when I dilute it into Phosphate-Buffered Saline (PBS) at pH 7.4. Why? A1: This is a classic case of pH-dependent free base precipitation . N-(4-aminophenyl)-2,2-dimethylpropanamide is a weak base. In aqueous solutions, its solubility is governed by a pH-solubility profile characterized by a specific threshold known as pHmax [INDEX_1]. Below pHmax , the protonated salt is the equilibrium solid phase; above pHmax , the uncharged, highly lipophilic free base becomes the equilibrium solid phase and precipitates [INDEX_2]. At physiological pH (7.4), the primary amine is deprotonated, exposing the hydrophobic pivaloyl group to the aqueous environment, leading to rapid crystallization. Solution: If your assay requires pH 7.4, you cannot rely on aqueous solubility alone. You must formulate the working solution using a co-solvent (e.g., 1-5% DMSO) or a surfactant (e.g., Tween-80 or Cremophor EL) to encapsulate the free base [INDEX_3].
Q2: To avoid the free base issue, I adjusted my 0.9% saline solution to pH 3.0. However, the compound still won't fully dissolve. What is going wrong? A2: You are encountering the Common-Ion Effect . The solubility product ( Ksp ) of your compound is defined by the equilibrium: Ksp=[Drug+][Cl−] . Because 0.9% saline contains a high concentration of chloride ions (~0.154 M), Le Chatelier's principle dictates that the excess Cl− forces the equilibrium to the left, suppressing the dissolution of the hydrochloride salt and causing it to remain in its solid lattice[INDEX_4, INDEX_5]. Solution: Switch your dissolution medium to a non-chloride buffer at low pH, such as a sodium acetate/acetic acid buffer or a citrate buffer. Removing the common chloride ion will dramatically increase the intrinsic solubility of the salt [INDEX_6].
Q3: My in vitro cell assay cannot tolerate high DMSO concentrations or low pH. How can I deliver this compound effectively? A3: You must utilize a complexation or micellar strategy. Cyclodextrins (e.g., Hydroxypropyl- β -cyclodextrin, HP- β -CD) are highly effective for this class of molecules. The hydrophobic pivaloyl group can insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility at neutral pH without requiring organic solvents.
Quantitative Data & Physicochemical Parameters
To effectively formulate this compound, you must understand its baseline thermodynamic parameters. The table below summarizes expected phase behaviors based on the interaction between the pivaloyl-aniline core and various media.
Table 1: Expected Solubility Behavior Across Standard Media
| Dissolution Medium | pH | Dominant Solute Species | Expected Solubility | Limiting Factor |
| Pure Water (Milli-Q) | ~4.5 - 5.5 | Protonated Amine ( Drug+ ) | Moderate (1 - 5 mg/mL) | Crystal Lattice Energy |
| 0.1 M HCl | 1.0 | Protonated Amine ( Drug+ ) | Low (< 1 mg/mL) | Common-Ion Effect ( Cl− ) [INDEX_5] |
| 0.1 M Acetate Buffer | 4.0 | Protonated Amine ( Drug+ ) | High (> 10 mg/mL) | None (Optimal conditions) |
| PBS / 0.9% Saline | 7.4 | Free Base ( Drug0 ) | Very Low (< 0.05 mg/mL) | Free Base Hydrophobicity [INDEX_2] |
| 10% DMSO in Water | Neutral | Solvated Free Base | High (> 20 mg/mL) | Solvent Capacity |
Self-Validating Experimental Protocols
Do not rely on visual inspection alone to confirm solubility; micro-precipitates (colloids) can cause erratic assay results and false negatives in biological screens. The following protocols are designed with built-in validation steps.
Protocol A: Determining the True pH-Solubility Profile (Shake-Flask Method)
Purpose: To empirically determine the pHmax and intrinsic solubility of your specific batch, accounting for potential polymorphs.
-
Preparation: Prepare five 10 mL buffer solutions ranging from pH 2.0 to pH 7.4 (e.g., Citrate pH 2, Acetate pH 4, Phosphate pH 6, PBS pH 7.4). Crucial: Avoid HCl/NaCl buffers to prevent common-ion interference.
-
Saturation: Add an excess of N-(4-aminophenyl)-2,2-dimethylpropanamide HCl (e.g., 50 mg) to each vial.
-
Equilibration: Seal the vials and agitate on an orbital shaker at 37°C at 200 RPM.
-
Self-Validation (Equilibrium Check): Extract a 500 µL aliquot at 24 hours and a second aliquot at 48 hours.
-
Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes to pellet undissolved solids. (Do not use syringe filters, as the hydrophobic free base may adsorb to the filter membrane).
-
Quantification: Dilute the supernatant 1:100 in mobile phase and quantify via HPLC-UV (detecting the aniline chromophore at ~254 nm).
-
Analysis: If the concentration at 24h equals the concentration at 48h (± 5%), thermodynamic equilibrium is validated. Plot Concentration vs. pH to find your operational pHmax .
Protocol B: Preparation of a Stable 10 mM Working Solution for Cell Assays
Purpose: To create a biologically compatible solution that will not precipitate upon addition to cell culture media.
-
Stock Preparation: Weigh exactly 2.28 mg of the HCl salt (MW ~228.7 g/mol ). Dissolve completely in 100 µL of 100% cell-culture grade DMSO to create a 100 mM master stock. Vortex for 30 seconds.
-
Intermediate Dilution: In a separate tube, prepare a 10% Hydroxypropyl- β -cyclodextrin (HP- β -CD) solution in sterile water.
-
Complexation: Slowly add 100 µL of the 100 mM DMSO stock dropwise into 900 µL of the HP- β -CD solution while vortexing continuously. This yields a 10 mM intermediate stock in 10% DMSO / 9% HP- β -CD.
-
Self-Validation (Tyndall Effect Test): In a darkened room, shine a red or green laser pointer through the intermediate tube. If you see a distinct, solid beam of light scattering through the liquid, nano-precipitation has occurred. If the liquid is optically clear with no beam visible, true solvation is validated.
-
Final Application: Dilute this intermediate 1:1000 directly into your pre-warmed (37°C) cell culture media to achieve a 10 µM final assay concentration (final DMSO = 0.01%, well below cellular toxicity thresholds).
References
-
Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility Molecular Pharmaceutics - ACS Publications[Link]
-
pH-solubility profile for haloperidol free base and its HCl salt ResearchGate[Link]
-
Common-ion effect Wikipedia[Link]
-
Common Ion Effect on Solubility of Ionic Salts CK-12 Foundation[Link]
-
Unusual solubility and dissolution behavior of pharmaceutical hydrochloride salts in chloride-containing media CiNii Research / International Journal of Pharmaceutics[Link]
Technical Support Center: Troubleshooting Low Yield in N-(4-aminophenyl)-2,2-dimethylpropanamide HCl Synthesis
Welcome to the Diagnostic Pathway for N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride. This compound, also known as pivaloyl-p-phenylenediamine, is a sterically hindered anilide scaffold that serves as a highly versatile building block in medicinal chemistry and drug discovery[1].
Synthesizing this molecule with high yield and purity requires navigating three distinct chemical phases: Acylation, Nitro Reduction, and Salt Formation. This guide provides field-proven causality analyses, self-validating protocols, and quantitative data to help you troubleshoot bottlenecks in your workflow.
Synthetic workflow for N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride.
Phase 1: Acylation of p-Nitroaniline
Q: Why is my acylation yield stalling at 60% despite using an excess of pivaloyl chloride?
Causality & Mechanism: The pivaloyl group (2,2-dimethylpropanoyl) features a bulky tert-butyl moiety, making it highly sterically hindered. Standard amine bases like triethylamine (TEA) often fail to drive the reaction to completion because the intermediate acylammonium species forms too slowly. Furthermore, if your solvent is not strictly anhydrous, trace water will rapidly hydrolyze pivaloyl chloride into unreactive pivalic acid, consuming your reagent before it can react with the weakly nucleophilic p-nitroaniline.
The Solution: Introduce a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, rapidly attacking the sterically hindered pivaloyl chloride to form a highly reactive, solvent-exposed acylpyridinium intermediate that easily transfers the acyl group to the aniline.
Self-Validating Protocol: DMAP-Catalyzed Acylation
-
Preparation: Charge an oven-dried flask with p-nitroaniline (1.0 eq), DMAP (0.1 eq), and anhydrous dichloromethane (DCM) (10 vol) under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (TEA) (1.5 eq) and cool the suspension to 0–5 °C using an ice bath.
-
Acylation: Dropwise add pivaloyl chloride (1.2 eq) over 30 minutes. Observation: A mild exotherm will occur; control the addition rate to maintain the temperature below 10 °C.
-
In-Process Control (Self-Validation): Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the bright yellow p-nitroaniline spot (lower Rf ) is completely replaced by a UV-active, non-yellow spot (higher Rf ).
-
Isolation: Quench with saturated aqueous NaHCO3 , extract with DCM, dry the organic layer over Na2SO4 , and concentrate under vacuum to yield N-(4-nitrophenyl)-2,2-dimethylpropanamide as a solid.
Phase 2: Catalytic Hydrogenation (Nitro Reduction)
Q: My reduction to the free amine is incomplete, and the catalyst seems to lose activity halfway through. What is causing this?
Causality & Mechanism: The catalytic hydrogenation of nitroarenes utilizing Pd/C is highly susceptible to mass transfer limitations[2]. The reaction occurs at the solid-liquid-gas interface. If hydrogen gas is not adequately dissolved and dispersed (due to poor agitation or low pressure), the local concentration of H2 at the palladium surface drops. This leads to the accumulation of partially reduced, highly coordinating intermediates (such as nitroso or hydroxylamine species) that irreversibly bind to and poison the palladium active sites.
Quantitative Data: Mass Transfer Optimization | H2 Pressure (psi) | Agitation (RPM) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | |----------------------|-----------------|-------------------|----------------|--------------------| | 15 (Balloon) | 200 | >24 | 78 | 65 | | 40 (Parr Shaker) | 500 | 12 | 95 | 82 | | 60 (Autoclave) | 1000 | 4 | >99 | 94 |
Self-Validating Protocol: High-Pressure Hydrogenation
-
Setup: In a pressure-rated hydrogenation vessel, dissolve N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq) in anhydrous methanol (10 vol).
-
Catalyst Loading: Carefully add 10% Pd/C (0.05 eq Pd) under a gentle blanket of nitrogen. Safety Note: Dry Pd/C can ignite methanol vapors; always purge with nitrogen first.
-
Degassing: Seal the vessel. Purge the headspace with nitrogen (3 cycles), followed by hydrogen gas (3 cycles) to ensure zero oxygen presence.
-
Reaction: Pressurize to 60 psi with H2 and initiate vigorous agitation (≥1000 RPM).
-
In-Process Control (Self-Validation): Monitor the pressure gauge. The reaction validates its own completion when hydrogen uptake strictly ceases (indicating the consumption of the theoretical 3 equivalents of H2 ).
-
Isolation: Vent the hydrogen, purge with nitrogen, and filter the mixture through a pad of Celite. Concentrate the filtrate to yield the free base, N-(4-aminophenyl)-2,2-dimethylpropanamide.
Phase 3: Hydrochloride Salt Formation & Isolation
Q: I am losing a significant amount of product during the hydrochloride salt isolation. The precipitate is gummy rather than crystalline.
Causality & Mechanism: The free base of N-(4-aminophenyl)-2,2-dimethylpropanamide has moderate basicity. If aqueous hydrochloric acid (e.g., 37% HCl) is used, the introduced water drastically increases the solubility of the resulting hydrochloride salt, leading to massive product loss in the mother liquor. Additionally, reacting aqueous HCl with alcoholic solvents at elevated temperatures can generate genotoxic alkyl chlorides (like methyl chloride or ethyl chloride)[3]. Utilizing anhydrous HCl in an ethereal anti-solvent forces the salt to crash out rapidly as a highly pure, non-gummy crystalline solid.
Quantitative Data: Solvent System vs. Salt Isolation Yield
| Solvent System | HCl Source | Observation | Isolated Yield (%) |
|---|---|---|---|
| Methanol / Water | 37% aq. HCl | Soluble, no precipitation | <10 |
| Ethanol | 37% aq. HCl | Gummy, slow crystallization | 45 |
| Isopropanol | 5-6N HCl in IPA | Crystalline solid | 78 |
| Diethyl Ether / DCM | 2.0M HCl in Ether | Immediate fine white crystals | 96 |
Self-Validating Protocol: Anhydrous Salt Precipitation
-
Dissolution: Dissolve the crude N-(4-aminophenyl)-2,2-dimethylpropanamide free base in a minimum volume of anhydrous DCM (3 vol).
-
Cooling: Cool the solution to 0–5 °C under nitrogen to minimize solubility.
-
Salt Formation: Slowly add 2.0 M anhydrous HCl in diethyl ether (1.1 eq) dropwise with rapid stirring.
-
In-Process Control (Self-Validation): An immediate white crystalline precipitate will form. Spot the supernatant on wet pH indicator paper; it should test strictly acidic (pH ~2), confirming complete conversion of the free base.
-
Anti-Solvent Addition: Add additional anhydrous diethyl ether (5 vol) as an anti-solvent to drive complete precipitation.
-
Isolation: Stir for 1 hour at 0 °C, filter the solid rapidly under a nitrogen blanket (to prevent hygroscopic moisture uptake), wash with cold ether, and dry in a vacuum oven at 40 °C.
Diagnostic Summary
Root cause analysis and diagnostic pathway for troubleshooting low yield.
References
-
Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: National Institutes of Health (NIH) / ACS URL: [Link]
-
Title: Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Sources
removing organic impurities from N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride
Welcome to the Technical Support Center for N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride . This guide is designed for research scientists and drug development professionals who require high-purity aniline derivatives for downstream synthesis or biological evaluation.
The synthesis of this compound typically involves the acylation of p-nitroaniline with pivaloyl chloride to form an intermediate, followed by the catalytic reduction of the nitro group[1]. Because of this synthetic pathway, crude isolates are often contaminated with unreacted intermediates, over-acylated byproducts, and colored oxidation products. This guide provides field-proven, self-validating methodologies to isolate the pure hydrochloride salt.
Part 1: Impurity Profiling
Before troubleshooting, it is critical to understand the physicochemical properties of the contaminants you are trying to remove. The table below maps common organic impurities to their structural traits, dictating the logic behind our purification strategies.
| Impurity | Origin | Physicochemical Trait | Targeted Removal Strategy |
| N-(4-nitrophenyl)-2,2-dimethylpropanamide | Unreacted intermediate from step 1 | Neutral, lipophilic | Acid-Base Extraction (remains in organic phase at pH < 2) |
| Pivalic Acid | Hydrolysis of pivaloyl chloride | Weak organic acid (pKa ~5.0) | Acid-Base Extraction (remains in aqueous phase at pH > 10) |
| N,N'-bis(pivaloyl)-p-phenylenediamine | Over-acylation | Neutral, highly lipophilic | Acid-Base Extraction / Recrystallization |
| Azo/Azoxy anilines | Incomplete reduction / Oxidation | Extended π -conjugation, colored | Activated Carbon Treatment |
Part 2: Troubleshooting FAQs
Q1: My isolated N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride is yellow/brown instead of off-white. What causes this and how do I fix it? A: Discoloration typically arises from the oxidation of the electron-rich p-phenylenediamine core or the presence of partially reduced azo/azoxy intermediates formed during the nitro-reduction step[1]. Because these impurities possess extended π -conjugated systems, they exhibit strong visible light absorption. They can be effectively removed using activated carbon. The mechanism relies on π−π stacking interactions, which allow the planar, electron-rich impurities to strongly adsorb onto the hydrophobic, porous surface of the carbon matrix[2].
Q2: HPLC analysis shows contamination with N-(4-nitrophenyl)-2,2-dimethylpropanamide. How do I remove this unreacted intermediate? A: The nitro intermediate lacks a basic amine and is therefore chemically neutral under acidic conditions. By performing an acid-base extraction, you exploit this pKa difference. When you dissolve the crude mixture in an organic solvent and wash with 1M HCl, the basic target compound protonates to form a water-soluble hydrochloride salt and migrates to the aqueous layer. The neutral nitro impurity remains trapped in the organic layer and can be discarded[3].
Q3: I am detecting residual pivalic acid in my final salt. How is this eliminated? A: Pivalic acid is a weak organic acid generated from the hydrolysis of unreacted pivaloyl chloride. During the basification step of your extraction (adjusting the aqueous layer to pH > 10 with NaOH), pivalic acid is deprotonated to form water-soluble sodium pivalate. When you extract the target free base back into fresh ethyl acetate, the sodium pivalate remains safely in the aqueous waste[3].
Part 3: Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you do not proceed to the next synthetic step with compromised material.
Protocol A: Acid-Base Extraction & Salt Formation
This workflow isolates the basic aniline core from neutral and acidic impurities.
-
Dissolution : Suspend 10 g of crude N-(4-aminophenyl)-2,2-dimethylpropanamide in 100 mL of Ethyl Acetate (EtOAc).
-
Acidic Extraction : Add 100 mL of 1M HCl. Stir vigorously for 10 minutes. Transfer to a separatory funnel and allow the biphasic mixture to separate.
-
Phase Separation : Collect the lower aqueous layer (containing the target as an HCl salt). Discard the upper organic layer (containing neutral impurities like the nitro intermediate)[3].
-
Validation Check: Spot the discarded organic layer on a TLC plate. There should be no UV-active spot at the Rf of the target compound.
-
-
Basification : Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10-11. The target compound will precipitate as the free base.
-
Organic Recovery : Extract the basic aqueous mixture with 2 x 75 mL EtOAc. The target free base migrates to the organic layer, leaving acidic impurities (e.g., sodium pivalate) in the aqueous phase[3].
-
Salt Formation : Dry the combined organic layers over anhydrous Na 2 SO 4 . Filter the drying agent, then add a stoichiometric excess of HCl in isopropanol (5-6 M) dropwise at 0 °C to precipitate the pure N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride.
-
Filtration : Collect the white crystalline solid via vacuum filtration and wash with cold diethyl ether.
-
Validation Check: Final HPLC purity should exceed 99.0%[1].
-
Protocol B: Activated Carbon Decolorization
This workflow removes trace colored oxidation products via physical adsorption.
-
Dissolution : Dissolve the crude free base in a minimum volume of hot ethanol (approx. 60 °C).
-
Adsorption : Add activated carbon (10% w/w relative to the crude mass). Caution: Never add carbon to a boiling solution to prevent boil-over.
-
Heating : Gently reflux the suspension for 15-20 minutes to allow maximum adsorption[2].
-
Hot Filtration : Filter the hot mixture rapidly through a tightly packed pad of Celite to remove the carbon. Rinse the pad with a small amount of hot ethanol.
-
Validation Check: The filtrate must be visually colorless. If a yellow tint persists, the carbon capacity was exceeded; repeat the treatment.
-
-
Crystallization : Allow the colorless filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.
Part 4: Mechanistic Visualizations
Synthetic workflow for N-(4-aminophenyl)-2,2-dimethylpropanamide and impurity generation pathways.
Acid-base extraction flowchart demonstrating the separation of neutral and acidic impurities.
Sources
Technical Support Center: Refining Crystallization Conditions for N-(4-aminophenyl)-2,2-dimethylpropanamide Hydrochloride
Welcome to the technical support center for N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on developing and troubleshooting the crystallization process for this compound. As there is no single, universally applicable crystallization protocol, this document provides the foundational principles and logical frameworks to empower you to refine optimal, robust, and scalable crystallization conditions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the development of a crystallization process for a new hydrochloride salt.
Q1: What are the initial steps for selecting a suitable solvent system for crystallization?
A1: The goal is to identify a solvent or solvent system where N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride has high solubility at elevated temperatures but low solubility at room temperature or below. Given its nature as a hydrochloride salt, polar protic solvents are often a good starting point.[1]
Recommended Screening Approach:
-
Single Solvent Screening: Test solubility in a range of common solvents with varying polarities (e.g., methanol, ethanol, isopropanol (IPA), acetone, acetonitrile, water). A good candidate will fully dissolve the compound when heated but show significant precipitation upon cooling.
-
Solvent/Anti-Solvent System: If a single solvent does not provide the desired solubility curve, an anti-solvent approach is highly effective. The compound should be soluble in the "solvent" but insoluble in the "anti-solvent." The two must be miscible. A common system for hydrochloride salts is an alcohol (like IPA or ethanol) as the solvent and an ether (like MTBE) or a non-polar solvent (like heptane) as the anti-solvent.[2]
-
Consider Water: The presence of water from aqueous HCl can significantly impact crystallization.[3] Sometimes, a small amount of water in a solvent like ethanol or IPA can be beneficial, while in other cases, strictly anhydrous conditions are necessary to induce crystallization.[3]
Q2: How do I prepare the hydrochloride salt for crystallization if I'm starting from the free base?
A2: The salt is formed by reacting the free amine, N-(4-aminophenyl)-2,2-dimethylpropanamide, with hydrochloric acid.[1][4] The method of HCl introduction is critical.
-
Anhydrous HCl in Solvent: Using a solution of HCl gas in a dry solvent (e.g., HCl in isopropanol, or HCl in diethyl ether) is often the preferred method for controlled crystallization as it avoids introducing water.[3]
-
Aqueous HCl: While convenient, using aqueous HCl introduces water, which can sometimes lead to the formation of oils or prevent crystallization altogether, as the salt may be highly soluble in water.[3] If aqueous HCl is used, an anti-solvent addition or evaporation may be necessary to induce precipitation.
Q3: What are the key process parameters I need to control?
A3: Beyond the solvent system, several parameters are critical for successful crystallization:
-
Supersaturation: This is the driving force for crystallization. It can be generated by cooling, adding an anti-solvent, or evaporating the solvent. The rate at which you generate supersaturation is crucial; slow, controlled generation is key to avoiding problems like oiling out.[5]
-
Temperature: The cooling profile (rate of temperature decrease) directly affects crystal size and purity. Slower cooling generally leads to larger, more well-defined crystals.[6]
-
Agitation: Stirring affects heat and mass transfer. Proper mixing prevents localized high supersaturation but overly aggressive agitation can lead to crystal breakage (secondary nucleation) and a smaller particle size.
-
Seeding: Introducing a small quantity of pre-existing crystals (seeds) of the desired form can control the crystallization process, bypass kinetic barriers to nucleation, and help prevent oiling out.[5][7]
Troubleshooting Crystallization Issues
This section provides in-depth guides to address specific challenges you may encounter during your experiments.
Guide 1: The Compound is "Oiling Out" (Liquid-Liquid Phase Separation)
"Oiling out," or liquid-liquid phase separation (LLPS), is a common and problematic phenomenon where the solute separates from the solution as a liquid phase (an oil or emulsion) instead of a solid crystalline phase.[5][7] This oil is a highly concentrated, supersaturated solution that can trap impurities and often solidifies into an amorphous solid or poor-quality crystals.[5][8][9]
Probable Causes:
-
High Supersaturation: The system is likely in a region of the phase diagram where the solute concentration exceeds the solubility of the liquid oil phase, a state known as a miscibility gap.[5] This is often caused by cooling too quickly or adding an anti-solvent too rapidly.
-
Low Melting Point/Flexible Structure: Molecules with low melting points or flexible structures, which can include salts of organic amines, are sometimes prone to oiling out.[7]
-
Presence of Impurities: Impurities from the synthesis of the free base can interfere with the crystal lattice formation, promoting oiling out.[5]
Step-by-Step Mitigation Strategy:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Decrease the cooling rate significantly. A linear cooling rate of 5-10 °C/hour is a good starting point.
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise at the crystallization temperature with vigorous stirring to avoid localized high concentrations.
-
-
Modify the Solvent System:
-
Increase Solvent Volume: Dilute the solution. Oiling out is more common at high concentrations.
-
Change Solvent Polarity: Adjust the solvent system. Sometimes, a slightly more polar or less polar solvent can shift the phase behavior to avoid the miscibility gap.[9]
-
-
Implement a Seeding Strategy:
-
Add Seed Crystals: Add a small amount (0.1-1% w/w) of crystalline material into the solution once it enters the metastable zone width (MSZW), which is the region between the solubility curve and the point of spontaneous nucleation. This provides a template for growth and can bypass the oiling pathway.[5]
-
Generate Seeds In-Situ: If you have no seeds, try a thermal cycle: cool the solution until oiling or spontaneous nucleation occurs, then heat it slightly to dissolve the amorphous material or smallest crystals, leaving only a few larger crystals to act as seeds for a subsequent slow cooling phase.
-
-
Control Temperature and Agitation:
-
Maintain the crystallization temperature just below the solubility curve for an extended period after seeding to promote slow, controlled growth on the seed crystals.
-
Ensure adequate mixing to maintain a uniform temperature and concentration throughout the vessel.[5]
-
Guide 2: Poor Crystal Quality (Small Needles, Agglomerates, or Amorphous Solid)
The final crystal form impacts purity, filterability, and downstream processing. Obtaining a well-defined, crystalline solid is paramount.
Probable Causes:
-
Rapid Nucleation: If nucleation happens too quickly (often due to high supersaturation), a large number of small crystals form, which can appear as a fine powder or agglomerate.
-
Spontaneous Solidification of Oil: An oil that solidifies without forming an ordered crystal lattice will result in an amorphous solid or very fine, poorly-defined crystals.[5]
-
Insufficient Maturation Time: The crystallization process may not have been allowed to reach thermodynamic equilibrium.
Step-by-Step Improvement Protocol:
-
Optimize the Cooling Profile:
-
Implement a very slow cooling rate, especially after nucleation has occurred.
-
Consider a staged cooling profile: cool slowly to the nucleation temperature, hold for a period to allow growth, then resume slow cooling to the final isolation temperature.
-
-
Introduce a Maturation (Aging) Step:
-
After the crystallization is complete, hold the resulting slurry at the final temperature (or cycle the temperature up and down slightly) with stirring for several hours. This "aging" process allows smaller or less stable forms to dissolve and redeposit onto larger, more stable crystals, improving the overall particle size distribution and morphology.
-
-
Adjust the Solvent System:
-
The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. For example, crystallization from ethanol might yield needles, while an isopropanol/water system could produce prisms.
-
-
Control Agitation:
-
Reduce the stirring speed once crystal growth is established to prevent crystal breakage, which can lead to a smaller final particle size.
-
Experimental Workflows and Data
Table 1: Properties of Common Solvents for Screening
This table provides data on solvents commonly used for the crystallization of hydrochloride salts to assist in your initial screening process.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity | Common Role |
| Water | 100 | 80.1 | Very High | Solvent |
| Methanol | 65 | 33.0 | High | Solvent |
| Ethanol | 78 | 24.5 | High | Solvent |
| Isopropanol (IPA) | 82 | 19.9 | Medium-High | Solvent |
| Acetonitrile (ACN) | 82 | 37.5 | High | Solvent |
| Acetone | 56 | 20.7 | Medium-High | Solvent/Anti-solvent |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Medium | Anti-solvent |
| Methyl t-butyl ether (MTBE) | 55 | 4.5 | Low | Anti-solvent |
| Heptane/Hexane | 98 / 69 | ~2.0 | Very Low | Anti-solvent |
Workflow 1: General Cooling Crystallization Protocol
This workflow provides a structured approach to developing a cooling crystallization method.
Caption: A general workflow for developing a cooling crystallization process.
Workflow 2: Troubleshooting Oiling Out
This decision tree provides a logical path for addressing liquid-liquid phase separation.
Caption: A decision tree for systematically troubleshooting oiling out phenomena.
References
- Fujiwara, M., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Corrotech, Inc. (2014). Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. ResearchGate.
- BenchChem. (2025). Technical Support Center: Scaling Up Chiral Resolution of Amines.
- Creative Proteomics. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Verma, R. K., et al. (2014). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. AAPS PharmSciTech.
- Ace, M., et al. (2010). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development.
- Babu, N. J., & Nangia, A. (2011). Salt Selection in Drug Development. Pharmaceutical Technology.
- Van der Puil, V., et al. (2019). Microbatch under-oil salt screening of organic cations: single-crystal growth of active pharmaceutical ingredients. Acta Crystallographica Section C: Structural Chemistry.
- Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy Research.
- EP 2436381 A1. (2012). Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office.
- Sigma-Aldrich. (n.d.). N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride.
- XMB Forum. (2006). Isolation of primary amines as HCL salt problem.
- Reddit r/chemistry. (2018). Ways of crashing out amines.
- Reddit r/OrganicChemistry. (2023). Hydrochloride salt of amine.
- BenchChem. (2025). An In-depth Technical Guide to N-(4-aminophenyl)-2,2-dimethylpropanamide: Discovery, Synthesis, and Properties.
- NextSDS. (n.d.). N-(4-AMINOPHENYL)-2,2-DIMETHYLPROPANAMIDE — Chemical Substance Information.
- ResearchGate. (2017). Purification of organic hydrochloride salt?
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Method Validation for the Purity of N-(4-aminophenyl)-2,2-dimethylpropanamide Hydrochloride
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride. The principles and protocols herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) and M10 guidelines, which are recognized by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10]
While a specific, publicly available validated LC-MS method for N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride is not readily found in the literature, this guide constructs a robust validation framework based on established best practices for structurally similar aromatic amines and hydrochloride salts.[11][12][13][14] The experimental designs and performance data presented are representative and serve as a practical blueprint for the development and validation of a method for this target compound.
The Critical Role of Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[8] For purity analysis, this means the method must be able to accurately and precisely quantify the main compound and separate it from any potential impurities or degradation products. The choice of analytical technique is paramount, and while traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have their place, the complexity of pharmaceutical matrices and the need for high sensitivity often necessitate the superior specificity and sensitivity of LC-MS.[15][16][17][]
Comparison of Analytical Techniques
The selection of an analytical method hinges on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix.
| Feature | LC-MS (Target Method) | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection via mass-to-charge ratio of the parent compound and its fragments.[19][20][21] | Separation based on polarity, detection via UV absorbance.[15][22] | Separation of volatile compounds based on boiling point and polarity, detection by mass spectrometry.[23][24][25][26][27] |
| Specificity | Excellent . Highly specific due to monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). This minimizes interference from matrix components.[16][17] | Good . Potential for interference from co-eluting compounds that have similar UV spectra.[16][28] | Excellent . Provides structural information based on fragmentation patterns, aiding in identification.[24][25] |
| Sensitivity | Excellent . Capable of detecting and quantifying analytes at very low concentrations (ppb levels or lower).[][29] | Moderate . Generally suitable for detecting impurities at higher concentrations (ppm levels).[15][28] | Excellent . Highly sensitive, especially for volatile and semi-volatile compounds.[23] |
| Applicability to N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride | Ideal . Well-suited for non-volatile, polar compounds. The hydrochloride salt form is compatible with aqueous mobile phases. | Suitable . A viable option for routine purity analysis where high sensitivity is not required. | Less Suitable . The compound is not sufficiently volatile for direct GC analysis without derivatization. |
| Limitations | Ion suppression or enhancement due to matrix effects can occur.[30] The hydrochloride salt can sometimes pose challenges with certain mobile phases and column chemistries.[31][32] | Limited structural information from the detector.[17][28] Lower sensitivity compared to MS.[15] | Requires the analyte to be volatile and thermally stable.[26] |
Proposed LC-MS Method for Validation
The following hypothetical LC-MS method is designed for the purity determination of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride and will be the subject of the validation protocol.
Chromatographic Conditions:
-
Instrument: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 1-minute hold at 95% B and a 1-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for N-(4-aminophenyl)-2,2-dimethylpropanamide would be determined by infusing a standard solution. A primary transition would be used for quantification and a secondary transition for confirmation.
-
Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).
LC-MS Method Validation Protocol
The validation of the proposed LC-MS method will be performed in accordance with ICH Q2(R1) guidelines.[5][7][8]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Experimental Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a sample of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride reference standard.
-
Analyze a sample spiked with known, structurally similar impurities.
-
Subject a sample to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation and analyze the resulting solution.
Acceptance Criteria:
-
No significant interfering peaks should be observed at the retention time of the main analyte in the blank and spiked samples.
-
The method should be able to separate the main analyte from all known impurities and degradation products.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Experimental Protocol:
-
Prepare a series of at least five calibration standards of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride spanning the expected concentration range (e.g., 50% to 150% of the nominal concentration).
-
Inject each standard in triplicate.
-
Plot the peak area response versus the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare samples of a known concentration of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[33]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Analyze a series of diluted solutions of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride and determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of blank samples and calculate the standard deviation of the response. The LOD and LOQ are then calculated using the formulas:
-
LOD = 3.3 * (standard deviation of the response / slope of the calibration curve)
-
LOQ = 10 * (standard deviation of the response / slope of the calibration curve)
-
Acceptance Criteria:
-
The LOQ should be sufficiently low to allow for the determination of impurities at the required reporting levels.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.05 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
The system suitability parameters should remain within acceptable limits for all tested variations.
Visualizing the Workflow
A clear understanding of the validation process is essential. The following diagram illustrates the key stages of the LC-MS method validation workflow.
Caption: Workflow for LC-MS method validation.
Conclusion
The validation of an LC-MS method for the purity determination of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride is a critical step in ensuring the quality and safety of this pharmaceutical compound. By following a systematic and scientifically sound validation protocol based on ICH guidelines, researchers can have a high degree of confidence in the accuracy, precision, and reliability of their analytical data. While HPLC-UV and GC-MS are valuable techniques, the superior specificity and sensitivity of LC-MS make it the preferred method for comprehensive impurity profiling, especially when dealing with complex matrices or when low-level impurities are of concern. The framework presented in this guide provides a robust starting point for the development and validation of a fit-for-purpose LC-MS method for N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? [Link]
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Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]
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European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Drug Discovery World. (2017). GC-MS applications in pharmaceutical analysis. [Link]
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American Pharmaceutical Review. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
National Center for Biotechnology Information. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]
-
PubMed. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. [Link]
-
News-Medical.Net. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) Applications. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Taylor & Francis Online. (2009). Validation of a liquid chromatography–mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
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Agilent. (n.d.). Gas Chromatography/ Mass Spectrometry Fundamentals. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
BioPharm International. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]
-
Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
ResearchGate. (2019). Will % impurity profile of HPLC-UV and LC-HRMS matches? [Link]
-
PubMed. (2013). The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation. [Link]
-
Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]
-
Sisu@UT. (n.d.). 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
-
Veeprho. (2026). Why HPLC Alone is not Sufficient for Impurity Qualification. [Link]
-
PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
National Center for Biotechnology Information. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]
-
PubMed. (2024). Long term online desalting analysis of MS/LC-MS using thermal assisted recrystallization ionization. [Link]
-
American Association for Clinical Chemistry. (2019). Growing Pains in LC-MS/MS Testing. [Link]
-
LCGC International. (2018). How to Avoid Problems in LC–MS. [Link]
-
Asian Journal of Pharmaceutical Research and Development. (2025). A Comprehensive Review on Liquid Chromatography-Mass Spectrometry (LC-MS). [Link]
-
Shimadzu. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2022). LC-MS in Pharmaceutical Analysis: Review. [Link]
-
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
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benchmarking N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride reference standards
An In-Depth Comparative Guide to N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride Reference Standards
Prepared by: A Senior Application Scientist
In the landscape of pharmaceutical development and quality control, the integrity of your analytical results is fundamentally tethered to the quality of your reference standards. For synthetic intermediates like N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride, a precursor or potential metabolite in various drug discovery pathways, the use of a well-characterized reference standard is not a matter of convenience—it is a prerequisite for accurate quantification, impurity profiling, and, ultimately, regulatory compliance.
This guide provides a comprehensive, data-driven comparison between a primary, thoroughly characterized reference standard and a common commercial-grade alternative of N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride. We will dissect the experimental methodologies used for characterization, present comparative data, and explain the scientific rationale behind each step, empowering you to make informed decisions for your critical applications.
The Imperative of a Qualified Reference Standard
A chemical designated as a "reference standard" carries the expectation of a high degree of purity and having been fully characterized. Its value is established through a rigorous process of identity confirmation, purity assessment, and stability evaluation. Using a poorly characterized standard can lead to significant analytical errors, including:
-
Inaccurate Potency/Assay Values: If the standard's purity is lower than stated, the quantification of your active pharmaceutical ingredient (API) or intermediate will be artificially inflated.
-
Misinformed Impurity Profiles: Impurities within the standard itself can be mistaken for process-related impurities in your sample, complicating development and regulatory submissions.
-
Failed Method Validation: An unstable or inconsistent reference standard will introduce variability, making it impossible to validate an analytical method according to ICH guidelines.
This guide benchmarks two materials:
-
Primary Reference Standard (PRS-1): A batch designated as a primary standard, qualified through a comprehensive analytical program.
-
Commercial Alternative (CA-1): A standard batch purchased from a commercial supplier, often marketed for general research use.
Benchmarking Framework: A Multi-Pronged Approach
Our comparative analysis is built on a foundation of orthogonal analytical techniques, ensuring a comprehensive evaluation of each material.
Caption: Overall workflow for reference standard benchmarking.
Comparative Data Summary
The following tables summarize the experimental data obtained from the parallel analysis of the Primary Reference Standard (PRS-1) and the Commercial Alternative (CA-1).
Table 1: Identity and Physicochemical Properties
| Parameter | PRS-1 Result | CA-1 Result | Method | Rationale |
| ¹H NMR | Conforms to structure | Conforms to structure | 400 MHz NMR | Confirms the chemical structure and identifies organic impurities. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 207.15 | [M+H]⁺ at m/z 207.14 | LC-MS | Confirms the molecular weight of the free base. |
| Loss on Drying (LOD) | 0.08% | 0.45% | USP <731> | Measures volatile content (e.g., water, residual solvents).[1] |
| Residue on Ignition (ROI) | <0.05% | 0.18% | USP <281> | Measures non-volatile inorganic impurities.[2] |
Insight: Both materials are confirmed to be the correct chemical entity. However, the higher LOD and ROI values for CA-1 suggest a greater content of volatile and inorganic impurities compared to PRS-1.
Table 2: Chromatographic Purity by HPLC
| Parameter | PRS-1 Result | CA-1 Result | Method | Rationale |
| Purity (by Area %) | 99.92% | 98.61% | Gradient HPLC-UV | Quantifies the main component and detects all UV-active impurities. |
| Largest Single Impurity | 0.04% | 0.85% | Gradient HPLC-UV | Critical for understanding the impurity profile. |
| Total Impurities | 0.08% | 1.39% | Gradient HPLC-UV | Sum of all detected impurities. |
Insight: The HPLC data reveals a significant difference in purity. PRS-1 demonstrates high purity with minimal impurities, as expected for a primary standard. CA-1, while suitable for some research applications, contains a significant impurity at 0.85%, which could interfere with sensitive quantitative assays.
Table 3: Accelerated Stability (4 weeks at 40°C / 75% RH)
| Parameter | PRS-1 Result | CA-1 Result | Method | Rationale |
| Purity (Post-Stress) | 99.89% | 97.95% | Gradient HPLC-UV | Assesses the intrinsic stability of the material. |
| Degradation Observed | 0.03% | 0.66% | Gradient HPLC-UV | Quantifies the formation of new degradation products. |
| Appearance | No change | Slight discoloration | Visual | A physical indicator of potential degradation. |
Insight: The accelerated stability study shows that PRS-1 is highly stable. In contrast, CA-1 shows noticeable degradation and a change in appearance under stress conditions, indicating lower intrinsic stability. This is a critical failure point for a long-term reference standard.
Experimental Protocols
The validity of any comparison rests on the robustness of the analytical methods used. All methods were developed and validated according to ICH Q2(R1) principles.[3][4][5]
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity
This gradient HPLC method is designed to separate N-(4-aminophenyl)-2,2-dimethylpropanamide from potential process-related impurities and degradants. The principles of chromatography outlined in USP <621> are foundational to this method.[6][7][8]
-
Instrumentation: HPLC with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.
Caption: High-level workflow for the HPLC purity method.
Protocol 2: ¹H NMR for Identity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation by mapping the chemical environment of all hydrogen atoms in the molecule.[9][10][11]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the standard in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Program: Standard zg30.
-
Number of Scans: 16.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.
-
Interpretation: The resulting spectrum should show characteristic peaks for the aromatic protons, the amine protons, the amide proton, and the tert-butyl protons, with appropriate chemical shifts and integration values.
Conclusion and Recommendations
The experimental evidence clearly demonstrates the superior quality of the Primary Reference Standard (PRS-1) compared to the Commercial Alternative (CA-1). While both materials were confirmed as N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride, PRS-1 exhibits significantly higher purity, lower residual content, and greater stability.
For critical applications such as quantitative analysis, impurity profiling, and method validation, the use of a well-characterized standard like PRS-1 is essential. The impurities and instability associated with CA-1 could lead to inaccurate results, failed system suitability, and compromised data integrity. For non-critical, qualitative research applications, a commercial-grade standard may be acceptable, but users must be aware of its potential limitations.
Ultimately, investing in a high-quality, primary reference standard is a direct investment in the reliability and validity of your scientific work.
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A Comparative Guide to Validating the Biological Activity of N-(4-aminophenyl)-2,2-dimethylpropanamide Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative for Rigorous Validation
In the landscape of medicinal chemistry, the anilide scaffold is a privileged structure, serving as the foundation for numerous therapeutic agents.[1][2] The compound class, N-(4-aminophenyl)-2,2-dimethylpropanamide and its derivatives, represents a compelling area of research. The core structure, a p-phenylenediamine capped with a pivaloyl group, offers a unique combination of features: the aniline moiety provides a versatile point for chemical modification, while the sterically bulky pivaloyl group can enhance metabolic stability by hindering enzymatic degradation.[1]
However, the therapeutic potential of any novel chemical entity remains purely theoretical until its biological activity is rigorously and systematically validated.[3][4] This guide provides a comprehensive, technically-grounded framework for researchers to validate the biological activity of this specific class of derivatives. We will move beyond simple screening to establish a self-validating, comparative experimental workflow. The objective is not merely to identify "hits," but to generate a robust, reproducible dataset that clearly defines a compound's potency, mechanism of action, and cellular efficacy relative to appropriate benchmarks.[5]
Part 1: Foundational Screening - A Comparative Analysis of Cellular Viability
The initial step in evaluating any new compound is to determine its effect on cell viability. This foundational data informs the appropriate concentration range for subsequent, more specific assays and provides an early indication of potential cytotoxicity.[6] We will compare two common, yet mechanistically distinct, viability assays: the MTT assay and the ATP-based CellTiter-Glo® assay.
Causality Behind Assay Selection:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye to its insoluble formazan, which has a purple color.[6] It is a cost-effective and widely used method. However, the MTT reagent itself can be toxic to cells, and the final step requires solubilizing the formazan crystals, adding a potential source of error.[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, the primary energy currency of the cell, as an indicator of metabolically active, viable cells.[7] The assay is highly sensitive, has a simple "add-mix-read" protocol, and is less prone to interference from colored compounds.[8] Its lytic nature provides a terminal endpoint measurement. Comparing results from both assays can reveal if a compound's effect is purely cytotoxic or if it specifically impairs mitochondrial respiration without immediately killing the cell.
Comparative Data: Hypothetical Viability Screening
To illustrate the comparative approach, consider the following example data for three hypothetical derivatives (DER-A, DER-B, DER-C) and a known cytotoxic agent (Positive Control, e.g., Doxorubicin) screened against a relevant cancer cell line (e.g., MCF-7).
Table 1: Comparative Cytotoxicity (IC50) of N-(4-aminophenyl)-2,2-dimethylpropanamide HCl Derivatives
| Compound | MTT Assay IC50 (µM) | CellTiter-Glo® IC50 (µM) | Notes |
|---|---|---|---|
| DER-A | 55.2 | 60.1 | Low to moderate cytotoxicity observed. |
| DER-B | 8.7 | 9.1 | Significant cytotoxic effect. A priority candidate for further study. |
| DER-C | > 100 | > 100 | No significant cytotoxicity at tested concentrations. |
| Doxorubicin | 0.8 | 0.9 | Validates assay performance and cell sensitivity. |
This table presents hypothetical data for illustrative purposes.
Experimental Protocol: Cell Viability Assessment
1. Cell Seeding: a. Culture MCF-7 cells to ~80% confluency in appropriate media. b. Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL. c. Dispense 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Treatment: a. Prepare a 10 mM stock solution of each derivative in DMSO. b. Perform serial dilutions in culture media to create a range of concentrations (e.g., 0.1 µM to 100 µM). c. Remove the old media from the cell plate and add 100 µL of the media containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and positive control wells. d. Incubate for 48 hours.
3. Assay Procedure:
- For MTT Assay: i. Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. ii. Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. iii. Read the absorbance at 570 nm using a microplate reader.[6]
- For CellTiter-Glo® Assay: i. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. ii. Add 100 µL of CellTiter-Glo® reagent to each well. iii. Mix on an orbital shaker for 2 minutes to induce cell lysis. iv. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. v. Read the luminescence using a microplate reader.[7]
4. Data Analysis: a. Normalize the data by setting the vehicle control as 100% viability and a "no cells" blank as 0%. b. Plot the percentage of cell viability against the log of the compound concentration. c. Calculate the IC50 value using non-linear regression analysis.
Part 2: Target Engagement - Is the Compound Hitting its Mark?
Once a compound shows desired cellular activity (e.g., cytotoxicity in DER-B), the critical next step is to confirm that it directly interacts with its intended molecular target.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a physiological, intact cell environment.[10][11]
The Principle of CETSA: CETSA operates on the principle of ligand-induced thermal stabilization.[12] When a small molecule binds to its target protein, it generally increases the protein's stability. Upon heating, unbound proteins will denature and aggregate at a lower temperature than their ligand-bound counterparts.[9] By measuring the amount of soluble protein remaining at various temperatures, one can detect this "thermal shift," providing direct evidence of target engagement.[13]
Experimental Workflow: CETSA
The following diagram outlines the logical flow for a CETSA experiment to validate the interaction between a lead derivative (e.g., DER-B) and its hypothetical target, such as a specific kinase.
Caption: CETSA Workflow for Target Engagement Validation.
Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot
1. Cell Treatment: a. Grow target-expressing cells in 10 cm dishes to ~80-90% confluency. b. Treat cells with the lead compound (e.g., 10x IC50 of DER-B) or vehicle control (DMSO) for 1-2 hours at 37°C.
2. Heating Step: a. Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes for each temperature point. c. Heat the samples in a PCR machine for 3 minutes at a range of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include an unheated control.[10] d. Cool samples to 4°C.
3. Lysis and Separation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[9]
4. Detection: a. Carefully collect the supernatant (soluble fraction). b. Determine the protein concentration of each sample using a BCA assay. c. Analyze equal amounts of total protein from each sample by SDS-PAGE and Western Blot using a primary antibody specific to the target protein. d. Quantify the band intensities using densitometry.
5. Data Analysis: a. For each treatment group (Vehicle vs. DER-B), normalize the band intensity of each heated sample to the unheated control (100%). b. Plot the normalized soluble protein fraction against the temperature to generate a "melting curve." A rightward shift in the curve for the DER-B-treated sample indicates thermal stabilization and target engagement.
Part 3: Biochemical Validation - Quantifying Potency and Selectivity
While CETSA confirms if a compound binds in a cell, a biochemical assay is crucial to quantify how well it inhibits the target's function.[14] For a hypothetical kinase target, an in-vitro kinase inhibition assay would be the method of choice. This allows for the precise determination of the IC50 value against the purified enzyme.
Comparing Derivatives to Alternatives: A key aspect of this guide is the comparison against alternatives. In this stage, we compare our lead derivative (DER-B) not only against its less active analogue (DER-A) but also against a known, established inhibitor of the same kinase (Alternative Inhibitor). This provides critical context for the compound's potency.
Comparative Data: In-Vitro Kinase Inhibition
Table 2: Comparative Potency against Purified Target Kinase
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase X IC50 (nM) | Selectivity Index (Off-Target/Target) |
|---|---|---|---|
| DER-A | 8,500 | > 10,000 | > 1.2 |
| DER-B | 75 | > 10,000 | > 133 |
| Alternative Inhibitor | 50 | 5,000 | 100 |
This table presents hypothetical data for illustrative purposes.
This data shows that DER-B is a potent inhibitor of the target kinase. Critically, it is also highly selective, showing little activity against a related "Off-Target Kinase X." While the "Alternative Inhibitor" is slightly more potent, DER-B demonstrates superior selectivity, which could translate to a better safety profile in vivo.
Protocol: In-Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a general method using a technology like ADP-Glo™, which measures the amount of ADP produced in a kinase reaction. Lower ADP production corresponds to higher inhibition.
1. Assay Setup (in a 96-well plate): [14] a. To each well, add the following in order: i. Assay Buffer. ii. Test Compound (DER-A, DER-B, or Alternative Inhibitor at various concentrations) or vehicle control. iii. Purified Target Kinase enzyme solution. b. Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]
2. Reaction Initiation: a. Add a solution containing the kinase's specific substrate and ATP to all wells to start the reaction. b. Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
3. Detection: a. Stop the kinase reaction and measure the amount of ADP produced by following the detection kit's instructions (e.g., adding ADP-Glo™ Reagent to deplete unused ATP, then adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal). b. Read the luminescence on a plate reader.
4. Data Analysis: a. Normalize the data: Set the activity of the uninhibited control (vehicle only) to 100% and a "no enzyme" control to 0%. b. Plot the percent inhibition against the log of the compound concentration. c. Calculate the IC50 value using non-linear regression.
Hypothetical Signaling Pathway
To contextualize the importance of validating a target, the diagram below illustrates a hypothetical signaling pathway where the target kinase plays a crucial role in cell proliferation. Inhibiting this kinase with a compound like DER-B would be expected to block this pro-growth signaling.
Caption: Hypothetical Kinase Signaling Pathway.
Conclusion
This guide outlines a systematic, multi-stage process for validating the biological activity of novel N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride derivatives. By progressing from broad cellular viability screens to specific target engagement and biochemical inhibition assays, researchers can build a comprehensive and compelling data package. The emphasis on comparative analysis—pitting lead candidates against their own analogues and established alternatives—is crucial for understanding the true potential and liabilities of a new compound. This rigorous, self-validating approach ensures that decisions made in the drug discovery process are based on robust, reproducible, and scientifically sound evidence.
References
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Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Available at: [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
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Bio-protocol. (2017). In Vitro Enzyme Inhibitory Assays. Bio-protocol. Available at: [Link]
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Mateus, A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Bio-protocol. (2021). Inhibition Assay of α-Amylase Activity In Vitro. Bio-protocol. Available at: [Link]
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Khalid, M., et al. (2023). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry. Available at: [Link]
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SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]
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Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. Available at: [Link]
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Malinowska, J., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. Available at: [Link]
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Dineshkumar, B., et al. (2014). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset. Available at: [Link]
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The Royal Society of Chemistry. (2014). Protocol for enzyme assays. RSC. Available at: [Link]
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Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. Available at: [Link]
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ResearchGate. (2021). Anilide functionality embedded molecules with their biological potential. ResearchGate. Available at: [Link]
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ResearchGate. (2022). Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity. ResearchGate. Available at: [Link]
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Taylor & Francis Online. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Taylor & Francis Online. Available at: [Link]
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Reddit. (2023). Which cell viability assay do you prefer and why?. Reddit. Available at: [Link]
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David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available at: [Link]
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Personal protective equipment for handling N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride
Operational Safety and PPE Protocol for Handling N-(4-aminophenyl)-2,2-dimethylpropanamide Hydrochloride
Executive Summary Handling complex active pharmaceutical ingredients (APIs) and intermediates requires moving beyond generic safety guidelines. N-(4-aminophenyl)-2,2-dimethylpropanamide hydrochloride presents a dual hazard profile: the systemic toxicity inherent to its primary aromatic amine (aniline) moiety, and the respiratory risks associated with its fine, crystalline hydrochloride salt form. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety during the weighing, dissolution, and disposal of this compound.
Physicochemical Hazard Profile & Toxicological Causality
To select the correct Personal Protective Equipment (PPE), we must first understand the mechanistic causality of the chemical's hazards.
-
The Aniline Moiety & Methemoglobinemia: The 4-aminophenyl group is a potent systemic toxicant. Upon dermal absorption or inhalation, aniline derivatives undergo N-hydroxylation in the liver. These active metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[1]. Because methemoglobin cannot bind oxygen, this leads to rapid tissue hypoxia, cyanosis, and potentially fatal cardiopulmonary collapse[2].
-
The Hydrochloride Salt Hazard: As an HCl salt, this compound is a dry, crystalline powder. Electrostatic forces during routine handling (e.g., opening a vial, transferring with a spatula) can easily aerosolize the micro-particles, creating a severe inhalation hazard[2].
-
Solvent-Facilitated Penetration: In drug development workflows, this compound is frequently dissolved in polar aprotic solvents like DMSO or methanol. These solvents act as aggressive penetration enhancers, carrying the dissolved aniline moiety directly through the stratum corneum and standard glove materials at an exponentially accelerated rate[3].
Logical Relationship: Hazard Progression & PPE Intervention
The following diagram maps the toxicological pathway of the compound and the specific points where engineering controls and PPE disrupt the exposure route.
Figure 1: Toxicological pathway of aniline derivatives and targeted PPE interventions.
Tiered Personal Protective Equipment (PPE) Protocol
Per OSHA 29 CFR 1910.132, a rigorous hazard assessment dictates the following specialized PPE[4][5].
-
Respiratory Protection:
-
Requirement: NIOSH-approved N95 or P100 particulate respirator.
-
Causality: The HCl salt generates respirable dust. If the compound must be handled outside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood (e.g., during bulk transfer), a half-face elastomeric respirator with P100 cartridges is mandatory to prevent pulmonary absorption[6].
-
-
Dermal Protection (Hand):
-
Requirement: Multi-layered glove strategy.
-
Causality: Standard disposable nitrile gloves (4 mil thickness) offer poor resistance to aniline derivatives, often exhibiting breakthrough times of less than 30 minutes, especially when co-solvents are present[3][7].
-
Solid Handling: Double-gloving with heavy-duty nitrile (minimum 6-8 mil thickness).
-
Solution Handling: A laminate inner glove (e.g., Silver Shield / 4H) or Butyl rubber glove must be worn under a disposable nitrile outer glove (to restore tactile dexterity).
-
-
Ocular & Body Protection:
-
Requirement: ANSI Z87.1 compliant chemical splash goggles and a fluid-resistant laboratory coat with knit cuffs. Disposable Tyvek sleeves are recommended to bridge the gap between the glove cuff and the lab coat[6].
-
Quantitative Glove Permeation Data To facilitate rapid decision-making, the following table summarizes the protective efficacy of various glove materials against aniline derivatives and common diluents.
| Glove Material | Aniline Breakthrough Time | DMSO Breakthrough Time | Dexterity | Operational Recommendation |
| Standard Nitrile (4 mil) | < 30 mins | < 60 mins | High | Do NOT use for solutions. |
| Heavy-Duty Nitrile (8 mil) | ~ 60 mins | ~ 120 mins | Medium | Acceptable for pure solid handling only. |
| Butyl Rubber | > 480 mins | > 480 mins | Low | Excellent for handling stock solutions. |
| Laminate (Silver Shield) | > 480 mins | > 480 mins | Very Low | Best used as an inner liner under nitrile. |
Operational Workflow & Handling Procedures
This self-validating protocol ensures that every step mitigates the risk of aerosolization and dermal contact.
-
Step 1: Environmental Preparation. Verify the chemical fume hood face velocity is operating between 80-100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent airflow disruption.
-
Step 2: PPE Donning. Don the fluid-resistant lab coat, splash goggles, inner laminate gloves, and outer heavy-duty nitrile gloves.
-
Step 3: Static Elimination. Because the HCl salt is a fine powder, it is highly susceptible to electrostatic repulsion. Use an anti-static bar or zero-stat gun on the analytical balance and the weighing vessel to prevent the powder from "jumping" and aerosolizing.
-
Step 4: Weighing & Transfer. Tare a closed, anti-static weigh boat or a pre-capped glass vial. Open the primary chemical container only deep within the fume hood (at least 6 inches behind the sash). Use a stainless steel or PTFE-coated micro-spatula for the transfer.
-
Step 5: In-Situ Dissolution. If preparing a stock solution, do not transport the dry powder across the lab. Add the solvent (e.g., DMSO, Methanol) directly into the weighing vessel while still inside the fume hood. Cap the vial tightly before removing it for vortexing or sonication.
-
Step 6: Doffing & Decontamination. Remove the outer nitrile gloves inside the fume hood, turning them inside out to trap any residual chemical dust. Dispose of them immediately in a designated hazardous waste bag. Wash hands thoroughly with soap and water[1].
Spill Response & Disposal Plan
Immediate and correct response to a spill prevents the escalation of a localized incident into a systemic exposure event.
-
Dry Powder Spill (< 50g):
-
Do NOT sweep or brush the powder, as this will immediately aerosolize the aniline HCl salt.
-
Cover the spill gently with damp absorbent pads (using water or a compatible mild surfactant) to suppress the dust.
-
Carefully wipe inward from the edges of the spill to the center.
-
-
Solution Spill:
-
Apply a universal chemical absorbent (e.g., vermiculite or commercial spill kit pads) to the liquid.
-
Once absorbed, collect the material using a non-sparking scoop.
-
-
Disposal Protocol:
-
Place all contaminated PPE, weigh boats, spatulas, and absorbent materials into a highly visible, leak-proof hazardous waste container.
-
Label clearly as: "Toxic Waste: Aniline Derivative / Methemoglobinemia Hazard".
-
Ensure the waste is not stored with strong oxidizers or acids, and coordinate with your Environmental Health and Safety (EHS) department for incineration per EPA guidelines.
-
References
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR.[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Aniline | Medical Management Guidelines." Centers for Disease Control and Prevention (CDC).[Link]
-
National Center for Biotechnology Information (NCBI). "Aniline Acute Exposure Guideline Levels." National Institutes of Health (NIH).[Link]
-
Phalen, R. N., & Wong, W. K. "Glove permeation of chemicals: The state of the art of current practice." PubMed Central (PMC), National Institutes of Health (NIH).[Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA.gov.[Link]
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- 3. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
